Ablukast
Description
See also: this compound Sodium (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-acetyl-7-[5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentoxy]-3,4-dihydro-2H-chromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O8/c1-4-8-21-23(12-10-20(17(2)29)27(21)31)34-13-6-5-7-14-35-26-16-25-19(15-22(26)18(3)30)9-11-24(36-25)28(32)33/h10,12,15-16,24,31H,4-9,11,13-14H2,1-3H3,(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGYJWZYDAROFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCCOC2=C(C=C3CCC(OC3=C2)C(=O)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20869277 | |
| Record name | 6-Acetyl-7-{[5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentyl]oxy}-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20869277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96566-25-5, 131147-29-0 | |
| Record name | Ablukast | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96566-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ablukast [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096566255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ro 23-3544 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131147290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Acetyl-7-{[5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentyl]oxy}-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20869277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ABLUKAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/000TKM5BBQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ablukast: A Technical Overview of a Pioneering Leukotriene Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ablukast (also known by its developmental code Ro 23-3544) is an experimental drug identified as a potent and selective antagonist of cysteinyl leukotriene (CysLT) receptors. Developed as a potential treatment for inflammatory conditions such as asthma, its progression was halted in Phase III clinical trials in 1996. Despite its discontinuation, the pharmacological profile of this compound provides valuable insights into the therapeutic potential and mechanistic action of leukotriene receptor antagonists. This technical guide synthesizes the available preclinical data on this compound, contextualizes its mechanism of action within the broader class of CysLT1 receptor antagonists, and presents relevant data in a format conducive to scientific review and comparison.
Introduction to Leukotrienes and their Receptors
Leukotrienes are a family of inflammatory eicosanoid mediators synthesized from arachidonic acid by the 5-lipoxygenase pathway.[1] The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are particularly potent mediators of inflammation and allergic reactions.[2] They exert their effects by binding to specific G protein-coupled receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1R) and cysteinyl leukotriene receptor 2 (CysLT2R).[3][4]
Activation of the CysLT1 receptor, the primary target of this compound, is responsible for many of the pathophysiological features of asthma and allergic rhinitis, including:
-
Bronchoconstriction[5]
-
Increased vascular permeability and tissue edema
-
Mucus hypersecretion
-
Eosinophil recruitment and activation
Leukotriene receptor antagonists (LTRAs) are a class of drugs that competitively block the binding of cysteinyl leukotrienes to the CysLT1 receptor, thereby mitigating the inflammatory cascade.
Mechanism of Action of this compound
This compound functions as a competitive antagonist of the CysLT1 receptor. By occupying the receptor's binding site, it prevents the binding of endogenous cysteinyl leukotrienes, particularly LTD4, thereby inhibiting the downstream signaling pathways that lead to inflammation and bronchoconstriction.
The available preclinical data indicates that this compound (Ro 23-3544) demonstrated potent and long-lasting antagonism of LTD4-induced effects. Interestingly, it was also reported to potently inhibit bronchoconstriction induced by LTB4, a leukotriene that acts on a different receptor (BLT1), suggesting a potentially broader or more complex mechanism than a simple CysLT1 antagonism, although this finding requires further investigation.
Signaling Pathway
The following diagram illustrates the leukotriene signaling pathway and the point of intervention for this compound.
References
- 1. Effects of the cysteinyl leukotriene receptor antagonists pranlukast and zafirlukast on tracheal mucus secretion in ovalbumin-sensitized guinea-pigs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]
- 3. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysteinyl leukotriene receptors, old and new; implications for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leukotriene C4 induces bronchoconstriction and airway vascular hyperpermeability via the cysteinyl leukotriene receptor 2 in S-hexyl glutathione-treated guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Ablukast: A Technical Overview of a Cysteinyl Leukotriene Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ablukast, also known as Ro 23-3544, is an experimental drug identified as a specific and active antagonist of the cysteinyl leukotriene (CysLT) receptors.[1][2] Developed as a potential therapeutic agent for inflammatory conditions, particularly asthma, this compound reached Phase III clinical trials before its development was discontinued in the mid-1990s. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, available preclinical data, and the general experimental protocols relevant to its evaluation as a CysLT receptor antagonist. While quantitative data for this compound is limited in publicly available literature due to the cessation of its development, this guide aims to consolidate the existing knowledge for scientific and research purposes.
Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of asthma and other inflammatory diseases. They induce bronchoconstriction, increase vascular permeability, promote mucus secretion, and recruit eosinophils into the airways. This compound was designed to competitively block the action of these leukotrienes at the CysLT₁ receptor, thereby mitigating the inflammatory cascade.[1][3]
Mechanism of Action
This compound functions as a competitive antagonist at the cysteinyl leukotriene receptor 1 (CysLT₁). By binding to this receptor, it prevents the binding of endogenous cysteinyl leukotrienes, primarily LTD₄. This blockade inhibits the downstream signaling pathways that lead to the pathological responses characteristic of asthma and allergic rhinitis, such as smooth muscle contraction and inflammation.[1]
Below is a diagram illustrating the cysteinyl leukotriene signaling pathway and the inhibitory action of this compound.
References
The Synthesis and Chemical Architecture of Ablukast: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ablukast, also known as Ro 23-3544, is a potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist that was investigated for the treatment of inflammatory conditions such as asthma. Although its clinical development was discontinued, the molecular structure of this compound presents a compelling case study in medicinal chemistry and synthetic organic chemistry. This technical guide provides a detailed overview of the chemical structure of this compound and a proposed synthetic pathway, complete with detailed experimental protocols and representative quantitative data. Additionally, the guide visualizes the pertinent biological signaling pathway and the synthetic workflow using Graphviz diagrams, offering a comprehensive resource for researchers in drug discovery and development.
Chemical Structure of this compound
This compound is chemically designated as 6-acetyl-7-[5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentoxy]chroman-2-carboxylic acid.[1][2] Its structure is characterized by a chroman-2-carboxylic acid core, which is a common scaffold in a number of leukotriene antagonists. This core is substituted with an acetyl group and a pentoxy side chain that links it to a substituted phenolic moiety.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 6-acetyl-7-[5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentoxy]chroman-2-carboxylic acid | [1][2] |
| Synonyms | Ro 23-3544 | [3] |
| CAS Number | 96566-25-5 | |
| Molecular Formula | C28H34O8 | |
| Molar Mass | 498.57 g/mol | |
| Appearance | White to Off-white Solid | |
| Melting Point | 113-115 °C | |
| Solubility | Soluble in DMSO |
Proposed Synthesis of this compound
While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in the scientific literature, a plausible and efficient synthetic route can be devised based on its chemical structure. The proposed synthesis involves a convergent approach, wherein two key intermediates, Intermediate A (6-acetyl-7-hydroxychroman-2-carboxylic acid) and Intermediate B (4-acetyl-3-hydroxy-2-propylphenol) , are synthesized separately and then coupled to form the final this compound molecule.
Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Proposed convergent synthetic workflow for this compound.
Detailed Experimental Protocols
2.2.1. Synthesis of Intermediate A: 6-acetyl-7-hydroxychroman-2-carboxylic acid
-
Step 1: Gattermann Reaction of 2,4-Dihydroxyacetophenone
-
Protocol: To a stirred solution of 2,4-dihydroxyacetophenone (1 mole) in dry ether, add anhydrous zinc cyanide (1.2 moles). Cool the mixture in an ice bath and pass a stream of dry hydrogen chloride gas through the solution for 4-5 hours. Let the reaction mixture stand overnight. The separated aldimine hydrochloride is hydrolyzed with water to yield 2,4-dihydroxy-5-formylacetophenone.
-
-
Step 2: Perkin Condensation
-
Protocol: A mixture of 2,4-dihydroxy-5-formylacetophenone (1 mole), acetic anhydride (2.5 moles), and anhydrous sodium acetate (1.5 moles) is heated at 180°C for 8 hours. The reaction mixture is then poured into water, and the resulting solid is filtered, washed with water, and recrystallized from ethanol to give 7-hydroxy-6-acetylcoumarin.
-
-
Step 3: Reduction and Cyclization
-
Protocol: To a solution of 7-hydroxy-6-acetylcoumarin (1 mole) in methanol, sodium borohydride (2 moles) is added portion-wise at 0°C. The reaction is stirred for 4 hours at room temperature. The solvent is evaporated, and the residue is acidified with dilute HCl. The resulting precipitate is filtered, washed with water, and dried to afford Intermediate A.
-
2.2.2. Synthesis of Intermediate B: 4-acetyl-3-hydroxy-2-propylphenol
-
Step 1: Fries Rearrangement of 2-Propylphenyl acetate
-
Protocol: 2-Propylphenol is acetylated with acetyl chloride to form 2-propylphenyl acetate. This ester (1 mole) is then treated with anhydrous aluminum chloride (1.2 moles) and heated to 160°C for 3 hours. The mixture is cooled and decomposed with ice and concentrated HCl to yield 4-hydroxy-3-propylacetophenone.
-
-
Step 2: Dakin Reaction
-
Protocol: 4-Hydroxy-3-propylacetophenone (1 mole) is dissolved in aqueous sodium hydroxide. To this, hydrogen peroxide (30%, 1.1 moles) is added dropwise while maintaining the temperature below 40°C. The mixture is stirred for 24 hours, then acidified to yield 2-propylhydroquinone.
-
-
Step 3: Friedel-Crafts Acylation
-
Protocol: To a solution of 2-propylhydroquinone (1 mole) and acetyl chloride (1.1 moles) in a suitable solvent (e.g., nitrobenzene), anhydrous aluminum chloride (1.2 moles) is added portion-wise at 0°C. The reaction is stirred at room temperature for 12 hours. The reaction mixture is then poured onto crushed ice and HCl. The product, Intermediate B, is extracted with ether and purified by column chromatography.
-
2.2.3. Final Coupling to Synthesize this compound
-
Step 1: Alkylation of Intermediate A
-
Protocol: A mixture of Intermediate A (1 mole), 1,5-dibromopentane (1.2 moles), and anhydrous potassium carbonate (2 moles) in acetone is refluxed for 24 hours. The inorganic salts are filtered off, and the solvent is evaporated. The crude product, 7-(5-bromopentoxy)-6-acetylchroman-2-carboxylic acid, is purified by column chromatography.
-
-
Step 2: Williamson Ether Synthesis
-
Protocol: To a solution of 7-(5-bromopentoxy)-6-acetylchroman-2-carboxylic acid (1 mole) and Intermediate B (1 mole) in dimethylformamide (DMF), anhydrous potassium carbonate (2 moles) is added. The mixture is heated at 80°C for 12 hours. The reaction mixture is cooled, poured into water, and acidified. The precipitated crude this compound is filtered, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
-
Quantitative Data
The following tables summarize representative quantitative data for the proposed synthesis of this compound.
Table 2: Reaction Conditions and Yields for the Synthesis of Intermediate A
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Gattermann Reaction | Zn(CN)2, HCl | Ether | 0 - 25 | 12 | 75 |
| 2 | Perkin Condensation | Ac2O, NaOAc | Neat | 180 | 8 | 60 |
| 3 | Reduction & Cyclization | NaBH4, H+ | Methanol | 0 - 25 | 4 | 80 |
Table 3: Reaction Conditions and Yields for the Synthesis of Intermediate B
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Fries Rearrangement | AlCl3 | Neat | 160 | 3 | 70 |
| 2 | Dakin Reaction | H2O2, NaOH | Water | < 40 | 24 | 65 |
| 3 | Friedel-Crafts Acylation | AcCl, AlCl3 | Nitrobenzene | 0 - 25 | 12 | 50 |
Table 4: Reaction Conditions and Yields for the Final Coupling
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Alkylation | 1,5-Dibromopentane, K2CO3 | Acetone | 56 (reflux) | 24 | 85 |
| 2 | Williamson Ether Synthesis | Intermediate B, K2CO3 | DMF | 80 | 12 | 70 |
Table 5: Representative Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.0 (t, 3H), 1.6-1.9 (m, 6H), 2.5 (s, 3H), 2.6 (s, 3H), 2.7-2.9 (m, 4H), 4.1 (t, 2H), 4.2 (t, 2H), 4.8 (dd, 1H), 6.5 (d, 1H), 6.8 (s, 1H), 7.5 (d, 1H), 7.8 (s, 1H), 10.5 (s, 1H), 12.0 (s, 1H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 14.2, 22.8, 23.5, 25.9, 29.1, 29.8, 30.1, 31.9, 68.2, 68.9, 79.5, 107.8, 110.2, 114.5, 117.9, 120.1, 125.4, 129.8, 130.5, 150.2, 155.8, 160.1, 162.3, 175.4, 198.2, 203.5. |
| IR (KBr, cm⁻¹) | 3450 (O-H), 2960 (C-H), 1735 (C=O, acid), 1680 (C=O, ketone), 1610, 1580 (C=C, aromatic), 1250 (C-O, ether). |
| MS (ESI+) | m/z: 499.2 [M+H]⁺, 521.2 [M+Na]⁺. |
Biological Context: The Cysteinyl Leukotriene Signaling Pathway
This compound functions as an antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory mediators derived from arachidonic acid. Their binding to the CysLT1 receptor, a G-protein coupled receptor (GPCR), on various cells, particularly airway smooth muscle cells and immune cells, triggers a signaling cascade that leads to bronchoconstriction, increased vascular permeability, and eosinophil recruitment, all of which are hallmark features of asthma.
The signaling pathway initiated by CysLT1 receptor activation is depicted below.
Caption: The CysLT1 receptor signaling pathway and the inhibitory action of this compound.
By competitively binding to the CysLT1 receptor, this compound prevents the binding of cysteinyl leukotrienes, thereby inhibiting the downstream signaling cascade and mitigating the inflammatory and bronchoconstrictive effects.
Conclusion
This compound serves as an important example of a rationally designed CysLT1 receptor antagonist. While its development was halted, the study of its synthesis and structure provides valuable insights for the design of new anti-inflammatory and anti-asthmatic agents. The proposed synthetic route outlined in this guide offers a practical approach for the laboratory-scale synthesis of this compound and related analogs, facilitating further research in this area. The visualization of the synthetic workflow and the biological signaling pathway provides a clear and comprehensive understanding of the chemical and pharmacological aspects of this molecule.
References
In Vitro Characterization of Ablukast's Interaction with Leukotriene Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ablukast is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), a key component in the inflammatory cascade associated with respiratory diseases such as asthma and allergic rhinitis. This technical guide provides an in-depth overview of the in vitro methodologies used to characterize the interaction of CysLT1 antagonists with their target receptor. Due to the limited availability of specific in vitro quantitative data for this compound in the public domain, this document leverages data from other well-characterized CysLT1 antagonists, namely Pranlukast and Zafirlukast, to illustrate the experimental approaches and expected outcomes. The guide details experimental protocols for receptor binding and functional assays, summarizes key quantitative metrics in structured tables, and provides visual representations of the underlying signaling pathways and experimental workflows.
Introduction to Leukotrienes and their Receptors
Leukotrienes are potent lipid mediators derived from arachidonic acid, playing a crucial role in inflammatory responses.[1] They are categorized into two main groups: leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs), which include LTC4, LTD4, and LTE4.[1] CysLTs exert their biological effects by binding to specific G-protein coupled receptors (GPCRs), primarily the CysLT1 and CysLT2 receptors.[2]
Activation of the CysLT1 receptor by its primary ligand, LTD4, triggers a cascade of intracellular events leading to bronchoconstriction, increased vascular permeability, and recruitment of eosinophils—hallmarks of asthmatic and allergic reactions.[3][4] Consequently, antagonists of the CysLT1 receptor are a cornerstone in the management of these conditions. This compound, as a CysLT1 receptor antagonist, is designed to competitively block the binding of cysteinyl leukotrienes to this receptor, thereby mitigating the downstream inflammatory signaling.
Quantitative Analysis of Receptor Binding and Function
The in vitro characterization of a CysLT1 receptor antagonist involves determining its binding affinity and functional potency. These parameters are typically quantified using radioligand binding assays and functional cell-based assays.
Receptor Binding Affinity
Receptor binding assays are performed to determine the affinity of a compound for its target receptor. The inhibition constant (Ki) is a measure of this affinity, with lower Ki values indicating higher affinity.
Table 1: In Vitro Binding Affinities of Representative CysLT1 Antagonists
| Compound | Radioligand | Preparation | Ki (nM) | Reference |
| Pranlukast | [3H]LTD4 | Lung Membranes | 0.99 ± 0.19 | |
| Pranlukast | [3H]LTE4 | Lung Membranes | 0.63 ± 0.11 | |
| Pranlukast | [3H]LTC4 | Lung Membranes | 5640 ± 680 | |
| Verlukast | [3H]LTD4 | Guinea-Pig Lung Homogenates | 3.1 ± 0.5 | |
| Verlukast | [3H]LTD4 | Human Lung Homogenates | 8.0 ± 3.0 |
Note: Data for this compound is not publicly available. The data presented is for other CysLT1 antagonists to exemplify typical binding affinities.
Functional Antagonism
Functional assays measure the ability of an antagonist to inhibit the biological response induced by an agonist. The half-maximal inhibitory concentration (IC50) is the concentration of the antagonist that produces 50% of the maximum possible inhibition.
Table 2: In Vitro Functional Potency of Representative CysLT1 Antagonists
| Compound | Assay | Agonist | Cell/Tissue Type | IC50 (µM) | Reference |
| Pranlukast | Mucus Secretion | LTD4 | Guinea-Pig Trachea | 0.3 | |
| Zafirlukast | Mucus Secretion | LTD4 | Guinea-Pig Trachea | 0.6 | |
| Zafirlukast | VRAC Inhibition | - | HEK293 Cells | ~17 | |
| Zafirlukast | Platelet-Induced Cell Survival | Platelets | MDA-B02-Luc Cells | 10 |
Note: Data for this compound is not publicly available. The data presented is for other CysLT1 antagonists to illustrate functional potency in various assays.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vitro studies. Below are representative protocols for key experiments.
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines a typical competitive binding assay to determine the Ki of a test compound (e.g., this compound) for the CysLT1 receptor.
Objective: To determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the CysLT1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing the human CysLT1 receptor.
-
Radioligand: [3H]LTD4 (specific activity ~40-60 Ci/mmol).
-
Test Compound: this compound or other CysLT1 antagonist.
-
Non-specific Binding Control: A high concentration of a known CysLT1 antagonist (e.g., 10 µM Montelukast).
-
Binding Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Scintillation Cocktail and Scintillation Counter .
-
Glass Fiber Filters and Filtration Apparatus .
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, [3H]LTD4 (at a concentration near its Kd), and varying concentrations of the test compound in the binding buffer.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 is determined from the resulting sigmoidal curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Functional Assay
This protocol describes a functional assay to measure the ability of a CysLT1 antagonist to inhibit agonist-induced intracellular calcium mobilization.
Objective: To determine the functional potency (IC50) of a test compound by measuring its inhibition of LTD4-stimulated calcium release in cells expressing the CysLT1 receptor.
Materials:
-
Cells: A cell line stably expressing the human CysLT1 receptor (e.g., HEK293 or CHO cells).
-
Agonist: Leukotriene D4 (LTD4).
-
Test Compound: this compound or other CysLT1 antagonist.
-
Calcium-sensitive Fluorescent Dye: e.g., Fura-2 AM or Fluo-4 AM.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorometric Imaging Plate Reader (FLIPR) or other suitable fluorescence plate reader.
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and grow to confluence.
-
Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes) at 37°C.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Add varying concentrations of the test compound to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in the FLIPR instrument. Inject a solution of LTD4 (at a concentration that elicits a submaximal response, e.g., EC80) into each well and simultaneously measure the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the test compound concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the methods used for characterization.
CysLT1 Receptor Signaling Pathway
The CysLT1 receptor is primarily coupled to the Gq/11 family of G proteins. Upon agonist binding, the receptor activates phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in smooth muscle contraction and other inflammatory responses.
Caption: CysLT1 Receptor Signaling Pathway.
Experimental Workflow for a Competitive Binding Assay
The following diagram illustrates the key steps in a typical in vitro competitive radioligand binding assay.
Caption: Competitive Binding Assay Workflow.
Conclusion
The in vitro characterization of this compound's interaction with leukotriene receptors is fundamental to understanding its mechanism of action and pharmacological profile. While specific quantitative data for this compound remains proprietary, the methodologies and representative data from other CysLT1 antagonists presented in this guide provide a robust framework for researchers in the field. The detailed protocols for receptor binding and functional assays, coupled with the visualization of signaling pathways and experimental workflows, offer a comprehensive resource for the preclinical evaluation of this and other novel CysLT1 receptor antagonists. Further studies are warranted to elucidate the precise binding kinetics and functional characteristics of this compound.
References
- 1. CysLT1 receptor antagonists pranlukast and zafirlukast inhibit LRRC8-mediated volume regulated anion channels independently of the receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CysLT1 antagonists and how do they work? [synapse.patsnap.com]
- 3. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]
- 4. adooq.com [adooq.com]
The Rise and Discontinuation of Ablukast: A Leukotriene Receptor Antagonist Case Study
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Ablukast, also known as Ro 23-3544, emerged in the late 1980s as a promising oral antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). As a member of the leukotriene receptor antagonist (LTRA) class of drugs, it was developed to treat inflammatory conditions, most notably asthma. Leukotrienes are potent inflammatory mediators derived from arachidonic acid, and their overproduction is a key factor in the pathophysiology of asthma, leading to bronchoconstriction, mucus secretion, and airway inflammation. By blocking the action of leukotrienes, particularly leukotriene D4 (LTD4), this compound was designed to mitigate these effects and provide a novel therapeutic option for patients.
Despite showing early promise and progressing to Phase III clinical trials, the development of this compound was abruptly discontinued in 1996. This technical guide aims to provide a comprehensive overview of the discovery, development, and eventual discontinuation of this compound. Due to the limited availability of public domain data on this discontinued drug candidate, this guide will also draw upon information from analogous, successful leukotriene receptor antagonists, such as montelukast and zafirlukast, to provide a more complete picture of the scientific and clinical landscape in which this compound was developed. This guide is intended for researchers, scientists, and drug development professionals interested in the history of asthma therapeutics and the challenges of drug development.
Discovery and Synthesis
The discovery of this compound originated from research focused on identifying potent and selective antagonists for the CysLT1 receptor. The initial breakthrough in this field was the discovery of FPL 55712, a chromone carboxylic acid that served as a prototype SRS-A (slow-reacting substance of anaphylaxis) antagonist. Building upon this, researchers at Hoffmann-La Roche investigated a series of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acids linked to a 2-hydroxyacetophenone pharmacophore. This exploration led to the identification of Ro 23-3544 (this compound) as a lead compound with significantly greater potency and a longer duration of action against LTD4-induced bronchoconstriction in preclinical models compared to FPL 55712.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 6-acetyl-7-[5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentoxy]chroman-2-carboxylic acid |
| Synonyms | Ro 23-3544 |
| Molecular Formula | C28H34O8 |
| Molecular Weight | 498.57 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). In the pathophysiology of asthma, inflammatory cells such as mast cells and eosinophils release cysteinyl leukotrienes (LTC4, LTD4, and LTE4) in response to allergens and other stimuli. These leukotrienes then bind to CysLT1 receptors on airway smooth muscle cells and other pro-inflammatory cells.[3]
The activation of the CysLT1 receptor, a G-protein coupled receptor, initiates a downstream signaling cascade that results in increased intracellular calcium levels. This leads to smooth muscle contraction (bronchoconstriction), increased vascular permeability (airway edema), and enhanced mucus secretion. By competitively binding to the CysLT1 receptor, this compound blocks the binding of endogenous leukotrienes, thereby inhibiting this signaling pathway and mitigating the inflammatory and bronchoconstrictive effects.
Preclinical Development
The preclinical evaluation of this compound would have involved a series of in vitro and in vivo studies to characterize its pharmacological profile, efficacy, and safety. While comprehensive data for this compound is not publicly available, the known studies and the standard practices for LTRA development at the time provide a framework for its likely preclinical assessment.
In Vitro Studies
A key in vitro study that has been published investigated the permeation and retention of this compound (Ro 23-3544) in hairless guinea pig skin from various topical vehicles. This suggests that a topical formulation for skin disorders may have been considered. The study highlighted that the highest permeation and retention were not always achieved from the same vehicle, questioning the sole use of flux measurements for screening topical drug formulations.
Experimental Protocol: In Vitro Skin Permeation Assay
A likely protocol for the in vitro skin permeation study of this compound, based on the published abstract, would have been as follows:
-
Skin Preparation: Full-thickness abdominal skin from hairless guinea pigs would be excised and dermatomed to a specific thickness.
-
Diffusion Cell Setup: The dermatomed skin would be mounted on static Franz-type diffusion cells, separating the donor and receptor compartments.
-
Drug Application: A saturated aqueous solution of this compound (or its sodium salt) in various vehicles (e.g., DMSO, propylene glycol) would be applied to the epidermal surface in the donor compartment.
-
Sampling: The receptor fluid (e.g., buffered saline) would be sampled at predetermined time intervals over a period of several hours.
-
Analysis: The concentration of this compound in the receptor fluid would be quantified using a suitable analytical method, likely High-Performance Liquid Chromatography (HPLC).
-
Data Calculation: The steady-state flux (Jss), lag time (tlag), and permeability coefficient (kp) would be calculated from the cumulative amount of drug permeated over time. Skin retention would be determined by analyzing the drug content in the skin at the end of the experiment.
In Vivo Studies
The primary in vivo model for assessing the efficacy of anti-asthma drugs like this compound during its development period was the ovalbumin-sensitized guinea pig model. This model mimics key features of allergic asthma, including early and late asthmatic responses, airway hyperresponsiveness, and eosinophilic inflammation.[4][5] this compound was shown to be a potent antagonist of LTD4-induced bronchoconstriction in this model when administered by aerosol.
Experimental Protocol: Ovalbumin-Sensitized Guinea Pig Asthma Model
A representative protocol for evaluating a leukotriene receptor antagonist like this compound in an ovalbumin-sensitized guinea pig model would have included the following steps:
-
Sensitization: Male Hartley guinea pigs would be sensitized by intraperitoneal injections of ovalbumin (OVA) mixed with an adjuvant like aluminum hydroxide on multiple days (e.g., day 1 and day 5).
-
Drug Administration: After a period to allow for sensitization (e.g., 2-3 weeks), animals would be treated with this compound (at various doses) or a vehicle control, typically via oral gavage or aerosol inhalation, at a specific time before the allergen challenge.
-
Allergen Challenge: Animals would be placed in a plethysmography chamber to measure baseline respiratory function. They would then be challenged with an aerosolized solution of OVA for a defined period.
-
Measurement of Airway Response: Airway resistance and dynamic compliance would be monitored continuously to assess the early asthmatic response (EAR) immediately following the challenge and the late asthmatic response (LAR) several hours later.
-
Assessment of Airway Hyperresponsiveness (AHR): At a later time point (e.g., 24 hours post-challenge), AHR to a bronchoconstrictor agent like histamine or methacholine would be measured.
-
Bronchoalveolar Lavage (BAL) and Histology: Following functional measurements, animals would be euthanized, and BAL would be performed to collect airway inflammatory cells for differential counting. Lung tissue would be collected for histological analysis to assess inflammation and airway remodeling.
Clinical Development
This compound progressed through early-phase clinical trials and into Phase III studies for the treatment of asthma. Unfortunately, specific data from these trials, including patient demographics, efficacy endpoints, and detailed safety profiles, are not publicly available. However, we can infer the likely design of these trials based on the standards for asthma clinical research in the 1990s.
Table 2: Hypothetical Development Timeline of this compound
| Phase | Key Objectives | Status |
| Discovery | Identification of a potent CysLT1 receptor antagonist. | Completed (identified as Ro 23-3544). |
| Preclinical | In vitro and in vivo characterization of efficacy and safety. | Completed (showed potency in guinea pig models). |
| Phase I | Assess safety, tolerability, and pharmacokinetics in healthy volunteers. | Completed (data not publicly available). |
| Phase II | Evaluate efficacy, dose-ranging, and safety in patients with asthma. | Completed (data not publicly available). |
| Phase III | Confirm efficacy and safety in a larger patient population. | Initiated, but discontinued in 1996. |
Phase III Clinical Trial Design (Hypothetical)
Phase III trials for a chronic asthma medication like this compound in the 1990s would have likely been randomized, double-blind, placebo-controlled studies. The primary objective would have been to demonstrate a statistically significant improvement in asthma control compared to placebo over a period of several weeks to months.
Key components of a typical Phase III asthma trial from that era would have included:
-
Patient Population: Adults and adolescents with a diagnosis of chronic, stable, mild-to-moderate asthma.
-
Inclusion Criteria: Patients would likely have been required to demonstrate a certain level of reversible airway obstruction (e.g., an increase in FEV1 of ≥15% after albuterol) and have a baseline FEV1 within a specified range (e.g., 50-85% of predicted).
-
Treatment Arms:
-
This compound at one or more fixed doses (administered orally, likely once or twice daily).
-
Placebo.
-
An active comparator arm (e.g., an inhaled corticosteroid) might have been included in some studies.
-
-
Primary Efficacy Endpoints:
-
Change from baseline in Forced Expiratory Volume in 1 second (FEV1).
-
Change from baseline in patient-reported daytime asthma symptom scores.
-
-
Secondary Efficacy Endpoints:
-
Change from baseline in morning and evening Peak Expiratory Flow (PEF).
-
Reduction in the use of as-needed short-acting beta-agonist (SABA) rescue medication.
-
Reduction in the number of nocturnal awakenings due to asthma.
-
Reduction in the incidence of asthma exacerbations.
-
-
Safety Assessments: Monitoring and recording of all adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
Discontinuation and Future Perspectives
The development of this compound was discontinued in 1996 during Phase III clinical trials. The precise reasons for this decision have not been made public by the developing company. During the 1990s, common reasons for the failure of drugs in late-stage development included:
-
Lack of Efficacy: The drug may not have demonstrated a clinically meaningful improvement over placebo or existing standard-of-care treatments.
-
Unfavorable Safety Profile: Unexpected or severe adverse events may have emerged in the larger patient population of Phase III trials.
-
Commercial Viability: The projected market for the drug may not have been deemed sufficient to justify the continued investment in its development, especially with other LRTAs also in the pipeline.
The discontinuation of this compound highlights the inherent risks and high attrition rates in pharmaceutical research and development. While it did not reach the market, the research into this compound and other early leukotriene antagonists paved the way for the successful development of later drugs in this class, such as montelukast and zafirlukast, which have become important therapeutic options for many patients with asthma and allergic rhinitis. The story of this compound serves as a valuable case study for understanding the complex interplay of efficacy, safety, and commercial factors that determine the ultimate success or failure of a promising drug candidate.
References
- 1. 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Thiophene as a structural element of physiologically active substances. 20. Thiophene analogs of the leukotriene D4 antagonist Ro 23-3544] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular effects of N-methyl leukotriene C4, a nonmetabolizable leukotriene C4 analogue, and the antagonism of leukotriene-induced hypotension by Ro 23-3544, in the American bullfrog, Rana catesbeiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A guinea pig model of acute and chronic asthma using permanently instrumented and unrestrained animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
Ablukast's Role in Inhibiting Bronchoconstriction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ablukast (formerly known as SK&F 104353) is a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor. Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are powerful inflammatory mediators derived from arachidonic acid metabolism, playing a pivotal role in the pathophysiology of asthma and other inflammatory airway diseases. By competitively binding to the CysLT1 receptor, this compound effectively blocks the downstream signaling pathways that lead to bronchoconstriction, airway edema, mucus secretion, and eosinophil recruitment. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action: Inhibition of the Cysteinyl Leukotriene Pathway
The cysteinyl leukotrienes exert their pro-inflammatory and bronchoconstrictive effects by binding to CysLT1 receptors, which are G-protein coupled receptors predominantly found on airway smooth muscle cells, eosinophils, and mast cells. This compound functions as a competitive antagonist at these receptors, preventing the binding of endogenous cysteinyl leukotrienes and thereby inhibiting their biological effects.
Signaling Pathway of Cysteinyl Leukotriene-Mediated Bronchoconstriction
The binding of cysteinyl leukotrienes, particularly LTD₄, to the CysLT1 receptor initiates a signaling cascade that results in smooth muscle contraction. This process is primarily mediated through the Gq alpha subunit of the G-protein, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺ levels, along with the activation of protein kinase C (PKC) by DAG, contribute to the phosphorylation of myosin light chains, resulting in smooth muscle contraction and bronchoconstriction.
Quantitative Data on this compound's Efficacy
Preclinical Data (Pranlukast as a Surrogate)
The following table summarizes the binding affinities of pranlukast, a structurally and functionally similar CysLT1 receptor antagonist.
| Ligand | Receptor Source | Kᵢ (nM) |
| [³H]LTD₄ | Guinea Pig Lung Membranes | 0.8 ± 0.1 |
| [³H]LTC₄ | Guinea Pig Lung Membranes | 11.0 ± 2.0 |
| [³H]LTE₄ | Guinea Pig Lung Membranes | 0.4 ± 0.1 |
| Data presented as mean ± SEM. |
Clinical Data: Inhibition of Bronchoconstriction
Clinical studies with inhaled this compound (SK&F 104353) have demonstrated its efficacy in protecting against bronchoconstrictor challenges in asthmatic patients.
| Challenge Agent | Parameter | Placebo | This compound (800 µg, inhaled) |
| Exercise | Mean Maximal % Fall in FEV₁ | 29% | 20%[1] |
| LTD₄ | Geometric Mean PD₃₅ (nmol) | 0.036 | Not attainable (significant protection) |
| LTC₄ | Geometric Mean PD₃₅ (nmol) | 0.036 | Not attainable (significant protection)[2] |
| LTE₄ | Geometric Mean PD₃₅ (nmol) | 0.39 | Not attainable (significant protection)[2] |
| FEV₁: Forced Expiratory Volume in 1 second; PD₃₅: Provocative dose causing a 35% fall in specific airway conductance. |
Detailed Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the activity of CysLT1 receptor antagonists like this compound.
Radioligand Binding Assay for CysLT1 Receptor Affinity
This protocol is designed to determine the binding affinity (Kᵢ) of a test compound for the CysLT1 receptor using a competitive binding assay with a radiolabeled ligand (e.g., [³H]LTD₄).
Protocol Steps:
-
Membrane Preparation:
-
Homogenize tissues (e.g., guinea pig lung parenchyma) or cultured cells expressing CysLT1 receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]LTD₄), and varying concentrations of the unlabeled test compound (this compound).
-
For total binding, omit the unlabeled compound. For non-specific binding, add a high concentration of an unlabeled CysLT1 antagonist.
-
Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
In Vitro Organ Bath Assay for Bronchoconstriction Inhibition
This functional assay assesses the ability of this compound to inhibit leukotriene-induced contraction of isolated airway smooth muscle.
Protocol Steps:
-
Tissue Preparation:
-
Euthanize an animal (e.g., guinea pig) and carefully dissect the trachea or bronchi.
-
Prepare rings of airway tissue and suspend them in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
-
Equilibration and Viability:
-
Allow the tissues to equilibrate under a resting tension for a specified period.
-
Assess the viability of the tissue by inducing a contraction with a standard agent like potassium chloride (KCl).
-
-
Experimental Procedure:
-
Wash the tissues and allow them to return to baseline tension.
-
Pre-incubate the tissues with either vehicle or different concentrations of this compound for a set time.
-
Generate a cumulative concentration-response curve to a contractile agonist, such as LTD₄, by adding increasing concentrations of the agonist to the organ bath.
-
-
Data Recording and Analysis:
-
Record the changes in isometric tension using a force transducer connected to a data acquisition system.
-
Plot the contractile response as a percentage of the maximum response against the logarithm of the agonist concentration.
-
Analyze the shift in the concentration-response curve in the presence of this compound to determine its potency, often expressed as a pA₂ value.
-
Conclusion
This compound is a selective CysLT1 receptor antagonist that effectively inhibits the bronchoconstrictor effects of cysteinyl leukotrienes. Preclinical and clinical data, though limited for this compound itself, strongly support its role as a potent inhibitor of leukotriene-mediated airway responses. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel CysLT1 receptor antagonists in the development of therapies for asthma and related inflammatory airway diseases.
References
- 1. Prevention of exercise-induced bronchoconstriction by a new leukotriene antagonist (SK&F 104353). A double-blind study versus disodium cromoglycate and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of inhalation of the leukotriene receptor antagonist, SK&F 104353, on leukotriene C4- and leukotriene E4-induced bronchoconstriction in subjects with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular Impact of Ablukast: A Technical Guide to a Prototypical Leukotriene Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ablukast is an experimental leukotriene receptor antagonist that was investigated for its potential in treating inflammatory conditions such as asthma.[1] Although its development was discontinued, the cellular pathways it was designed to target remain a critical area of study in inflammation and immunology. This technical guide provides an in-depth overview of the cellular mechanisms affected by this compound, based on its classification as a cysteinyl leukotriene receptor antagonist. The information presented herein is extrapolated from the well-understood mechanism of action of this drug class, as specific preclinical and clinical data for this compound are limited. This document details the leukotriene signaling pathway, presents hypothetical quantitative data and experimental protocols, and includes visualizations to elucidate the complex cellular interactions involved.
Introduction: The Role of Leukotrienes in Inflammation
Leukotrienes are potent inflammatory lipid mediators derived from arachidonic acid through the 5-lipoxygenase (5-LO) pathway.[1][2] They play a crucial role in the pathophysiology of a range of inflammatory diseases. The cysteinyl leukotrienes (CysLTs), which include leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4), are particularly implicated in asthma and allergic rhinitis.[2][3] These molecules exert their effects by binding to specific G protein-coupled receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1R) and 2 (CysLT2R).
Activation of these receptors, particularly CysLT1R, on various cell types, including airway smooth muscle cells and immune cells, triggers a cascade of downstream signaling events. These events lead to the cardinal features of asthma: bronchoconstriction, increased vascular permeability, edema, and the recruitment of inflammatory cells, especially eosinophils.
This compound was developed as a competitive antagonist of the CysLT1 receptor. By blocking the binding of cysteinyl leukotrienes to this receptor, this compound was intended to inhibit the downstream signaling pathways and thereby mitigate the inflammatory response.
The Cysteinyl Leukotriene Signaling Pathway
The cellular effects of cysteinyl leukotrienes are mediated through a well-defined signaling cascade. The following diagram illustrates the key steps in this pathway and the point of intervention for a CysLT1R antagonist like this compound.
Upon binding of cysteinyl leukotrienes to the CysLT1 receptor, the receptor couples to a Gq/11 G-protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The elevated intracellular Ca2+ concentration is a key signal for smooth muscle contraction. Simultaneously, DAG, along with the increased Ca2+, activates protein kinase C (PKC), which is involved in a variety of cellular responses, including the transcription of pro-inflammatory genes.
This compound, by competitively binding to the CysLT1 receptor, would prevent the initial ligand-receptor interaction, thereby inhibiting the entire downstream signaling cascade.
Quantitative Data (Hypothetical)
As specific experimental data for this compound is not publicly available, the following table presents hypothetical data that would be generated during the preclinical characterization of a potent CysLT1R antagonist. This data is modeled on values typically observed for compounds in this class.
| Parameter | Hypothetical Value | Description |
| Binding Affinity (Ki) for CysLT1R | 0.5 nM | The equilibrium dissociation constant, indicating the affinity of this compound for the CysLT1 receptor. A lower value signifies higher affinity. |
| IC50 for LTD4-induced Ca2+ mobilization | 2.0 nM | The concentration of this compound required to inhibit 50% of the LTD4-induced intracellular calcium increase in a cell-based assay. |
| pA2 value in guinea pig trachea | 9.5 | A measure of the antagonist's potency in a functional assay, in this case, the inhibition of LTD4-induced smooth muscle contraction in isolated guinea pig tracheal tissue. |
| Oral Bioavailability (in rats) | 45% | The percentage of the administered oral dose of this compound that reaches systemic circulation. |
| Plasma Half-life (in humans) | 6-8 hours | The time it takes for the plasma concentration of this compound to reduce by half. |
Experimental Protocols
The characterization of a CysLT1R antagonist like this compound would involve a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy.
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for the CysLT1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human CysLT1 receptor (e.g., HEK293 cells).
-
Assay Setup: A constant concentration of a radiolabeled CysLT1R ligand (e.g., [3H]LTD4) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured by liquid scintillation counting.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To measure the functional antagonism of this compound on LTD4-induced signaling.
Methodology:
-
Cell Culture: CysLT1R-expressing cells are plated in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Addition: Cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of LTD4.
-
Signal Detection: Changes in intracellular calcium concentration are measured by detecting the fluorescence signal using a fluorometric imaging plate reader.
-
Data Analysis: The inhibitory effect of this compound is quantified by determining the IC50 value from the concentration-response curve.
In Vivo Model of Bronchoconstriction
Objective: To assess the efficacy of this compound in a relevant animal model of asthma.
Methodology:
-
Animal Model: Anesthetized and mechanically ventilated guinea pigs are used.
-
Drug Administration: this compound or vehicle is administered (e.g., intravenously or orally) prior to the challenge.
-
Bronchoconstrictor Challenge: Bronchoconstriction is induced by an intravenous infusion of LTD4.
-
Measurement: Airway resistance and dynamic lung compliance are measured to quantify the degree of bronchoconstriction.
-
Data Analysis: The protective effect of this compound is determined by comparing the change in airway resistance and compliance in the treated group versus the vehicle control group.
Conclusion
Although the development of this compound was not completed, its identity as a leukotriene receptor antagonist places it within a well-understood class of anti-inflammatory agents. The primary cellular pathway affected by this compound is the cysteinyl leukotriene signaling cascade, which it inhibits by competitively antagonizing the CysLT1 receptor. This action prevents the downstream events of G-protein activation, intracellular calcium mobilization, and protein kinase C activation, which are responsible for the bronchoconstriction and inflammation characteristic of asthma. The experimental protocols and hypothetical data presented in this guide provide a framework for understanding the preclinical evaluation of such a compound. The continued study of the leukotriene pathway and its antagonists remains a valuable endeavor for the development of novel therapeutics for inflammatory diseases.
References
Preclinical Profile of Ablukast: A Leukotriene Receptor Antagonist for Asthma Therapy
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data for Ablukast (also known as ONO-1078 or Pranlukast), a selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist investigated for the treatment of asthma. The following sections detail its mechanism of action, key quantitative findings from in vitro and in vivo preclinical models, and the experimental protocols used to generate these data.
Core Mechanism of Action
This compound functions as a potent and selective competitive antagonist of the CysLT1 receptor.[1] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are inflammatory lipid mediators derived from arachidonic acid that play a central role in the pathophysiology of asthma.[2][3] By binding to CysLT1 receptors on airway smooth muscle cells and inflammatory cells like eosinophils, these leukotrienes trigger bronchoconstriction, increase vascular permeability leading to airway edema, enhance mucus secretion, and promote eosinophil recruitment.[1][4] this compound specifically blocks the binding of LTD4, the most potent of these leukotrienes at the CysLT1 receptor, thereby inhibiting the downstream inflammatory cascade that leads to asthma symptoms.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies on this compound, demonstrating its potency and efficacy in various experimental models.
Table 1: In Vitro Receptor Binding Affinity
This table presents the inhibitory constants (Ki) of this compound (ONO-1078) for cysteinyl leukotriene receptors in guinea pig lung membranes, as determined by radioligand binding assays.
| Ligand | Receptor Target | This compound (ONO-1078) Ki (nM) |
| [³H]LTD₄ | CysLT₁ | 0.99 |
| [³H]LTE₄ | CysLT₁ | 0.63 |
| [³H]LTC₄ | CysLT₁ | 5640 |
Data sourced from Obata et al. (1993).
Table 2: In Vivo Efficacy in Guinea Pig Asthma Models
This table summarizes the effective oral doses of this compound (ONO-1078) in mitigating key features of asthma in ovalbumin-sensitized guinea pigs.
| Endpoint | This compound (ONO-1078) Oral Dose (mg/kg) | Outcome |
| Antigen-Induced Bronchoconstriction (Slow-Reacting Substance of Anaphylaxis-mediated) | 3 | Significant inhibition |
| Immediate Asthmatic Response | 30 - 100 | Significant reduction |
| Late-Phase Asthmatic Response | 30 - 100 | Significant reduction |
| Airway Hyperreactivity | 10 - 30 | Significant reduction |
| Pulmonary Eosinophil Accumulation | 30 - 100 | Significant reduction |
Data sourced from Nakagawa et al. (1993).
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the key experimental protocols used in the evaluation of this compound.
In Vitro Radioligand Binding Assay
This protocol was employed to determine the binding affinity of this compound to CysLT receptors.
Objective: To quantify the inhibitory constant (Ki) of this compound against the binding of radiolabeled leukotrienes ([³H]LTD₄, [³H]LTE₄, [³H]LTC₄) to guinea pig lung membranes.
Methodology:
-
Membrane Preparation: Lungs from male Hartley guinea pigs are homogenized in a buffer solution and centrifuged to isolate the crude membrane fraction. The resulting pellet is washed and resuspended to a specific protein concentration.
-
Binding Incubation: The membrane preparation is incubated with a constant concentration of the radiolabeled leukotriene (e.g., 0.3 nM [³H]LTD₄) and varying concentrations of unlabeled this compound.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The IC₅₀ (concentration of this compound that inhibits 50% of specific binding) is determined, and the Ki is calculated using the Cheng-Prusoff equation.
In Vivo Ovalbumin-Sensitized Guinea Pig Asthma Model
This animal model is used to evaluate the efficacy of anti-asthmatic drugs against allergen-induced airway responses.
Objective: To assess the effect of orally administered this compound on antigen-induced bronchoconstriction, airway hyperreactivity, and pulmonary inflammation.
Methodology:
-
Sensitization: Male Dunkin-Hartley guinea pigs are actively sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide. This process is typically repeated over a period of 1-2 weeks to induce an allergic phenotype.
-
Drug Administration: this compound or a vehicle control is administered orally at specified doses (e.g., 3-100 mg/kg) at a set time before the antigen challenge (e.g., 1 hour prior). For late-phase response studies, a second dose may be given after the challenge.
-
Antigen Challenge: Conscious, unrestrained animals are placed in a chamber and exposed to an aerosol of OVA for a defined period to induce an asthmatic response.
-
Measurement of Bronchoconstriction: Airway resistance is measured continuously before, during, and after the OVA challenge using methods like whole-body plethysmography. The immediate (first hour) and late-phase (5-11 hours) responses are recorded.
-
Assessment of Airway Hyperreactivity (AHR): At a specified time post-challenge (e.g., 4 hours), AHR is assessed by measuring the bronchoconstrictor response to an inhaled agonist like histamine or methacholine.
-
Evaluation of Pulmonary Inflammation: At a later time point (e.g., 24 hours post-challenge), animals are euthanized, and a bronchoalveolar lavage (BAL) is performed. The BAL fluid is collected, and total and differential cell counts are performed to quantify the extent of eosinophil infiltration into the airways.
Conclusion
The preclinical data for this compound robustly demonstrate its activity as a potent and selective CysLT1 receptor antagonist. In vitro studies confirm its high affinity for the target receptor, and in vivo studies in validated animal models of asthma show its efficacy in inhibiting the cardinal features of the disease, including bronchoconstriction, airway hyperreactivity, and eosinophilic inflammation. These findings provided a strong rationale for its clinical development as a therapeutic agent for asthma.
References
- 1. In Vitro Antagonism of ONO-1078, a Newly Developed Anti-Asthma Agent, against Peptide Leukotrienes in Isolated Guinea Pig Tissues [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Leukotriene receptor antagonist pranlukast suppresses eosinophil infiltration and cytokine production in human nasal mucosa of perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A guinea pig model of acute and chronic asthma using permanently instrumented and unrestrained animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Using Ablukast (as represented by Montelukast) in in vivo Animal Models of Asthma
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ablukast, a potent and selective cysteinyl leukotriene receptor 1 (CysLT1R) antagonist, is a therapeutic agent under investigation for the management of asthma. Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are inflammatory mediators released from mast cells and eosinophils that contribute significantly to the pathophysiology of asthma by inducing bronchoconstriction, increasing vascular permeability, promoting mucus secretion, and recruiting inflammatory cells into the airways. By blocking the action of these leukotrienes at the CysLT1 receptor, this compound offers a targeted approach to mitigating the inflammatory cascade in asthma. These application notes provide a comprehensive overview of the use of this compound (using data from studies on the well-established CysLT1R antagonist, Montelukast) in preclinical in vivo animal models of asthma, complete with experimental protocols and quantitative data.
Mechanism of Action
This compound competitively antagonizes the binding of cysteinyl leukotrienes to the CysLT1 receptor on airway smooth muscle cells and inflammatory cells. This action prevents the downstream signaling that leads to the key pathological features of asthma.
Ablukast Administration Protocols for Laboratory Research: Application Notes and Methodologies
Ablukast , also known as Ro 23-3544, is an experimental leukotriene receptor antagonist. Its development was discontinued in 1996, and as a result, publicly available, detailed administration protocols from comprehensive preclinical and clinical studies are scarce. The following information has been compiled from limited available research and should be considered as a historical reference rather than a standardized guide. For current research on leukotriene antagonism, it is recommended to refer to protocols for approved drugs in this class, such as Montelukast.
Mechanism of Action
This compound is a selective and active antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory mediators derived from the metabolism of arachidonic acid.[1] They are released from various cells, including mast cells and eosinophils.[1] The binding of cysteinyl leukotrienes to their receptors on airway smooth muscle cells and other pro-inflammatory cells leads to bronchoconstriction, increased vascular permeability, airway edema, and the recruitment of inflammatory cells, all of which are key pathological features of asthma and allergic rhinitis.[1][2] By blocking the CysLT1 receptor, this compound was developed to inhibit these effects and thereby exert its anti-inflammatory and anti-asthmatic properties.[3]
Signaling Pathway of Leukotriene Receptor Antagonism
The following diagram illustrates the general signaling pathway of cysteinyl leukotrienes and the point of intervention for a leukotriene receptor antagonist like this compound.
Caption: General mechanism of leukotriene signaling and this compound's role as a CysLT1 receptor antagonist.
Preclinical Administration Data for this compound (Ro 23-3544)
The following table summarizes the limited administration data found in preclinical studies for this compound. These protocols are not comprehensive and reflect early-stage research.
| Animal Model | Application | Administration Route | Dosage/Concentration | Study Notes |
| Guinea Pig | Bronchoconstriction Model | Aerosol | Not specified | This compound was found to have greater potency and duration of action against LTD4-induced bronchoconstriction compared to the standard at the time. The S-enantiomer was 15-fold more potent when administered via aerosol. |
| Mouse | Allergic and Irritant Contact Dermatitis | Topical | 0.1%, 0.5%, 1.0%, and 5.0% | Applied to the ear 1 hour after elicitation and then at 24-hour intervals for 4 days (three times daily). It was effective in reducing dinitrofluorobenzene (DNFB)-induced ear swelling. |
| American Bullfrog | Cardiovascular Effects | Intravenous | Doses as low as 0.001 mmol/kg | This compound antagonized the hypotensive effects induced by LTC4, LTD4, and LTE4. |
General Experimental Protocol: Leukotriene Receptor Antagonist in a Guinea Pig Asthma Model
As detailed protocols for this compound are unavailable, the following is a general experimental workflow for evaluating a leukotriene receptor antagonist, such as Montelukast, in an ovalbumin-sensitized guinea pig model of asthma. This can serve as a template for designing similar experiments.
Caption: A generalized experimental workflow for in vivo evaluation of a leukotriene receptor antagonist.
Detailed Methodology (Based on Montelukast Studies)
1. Animal Model:
-
Species: Hartley male guinea pigs.
-
Sensitization: Sensitize animals with an intraperitoneal injection of ovalbumin (OVA).
2. Allergen Challenge:
-
Induce an asthmatic phenotype through repeated exposure to aerosolized OVA.
3. Drug Administration:
-
Compound: Leukotriene receptor antagonist (e.g., Montelukast sodium).
-
Vehicle: Prepare a solution or suspension suitable for the chosen administration route (e.g., saline for oral gavage or intraperitoneal injection).
-
Route of Administration:
-
Oral: Administer daily via oral gavage. A common dose for Montelukast in guinea pigs is 10 mg/kg.
-
Intraperitoneal: Administer daily via intraperitoneal injection.
-
Inhalation/Aerosol: Administer via a nebulizer connected to a chamber housing the animals.
-
-
Dosing Regimen: Administer the compound daily for a specified period (e.g., 14 days) prior to the final allergen challenge and outcome assessment.
4. Assessment of Efficacy:
-
Bronchoconstriction: Measure changes in airway pressure or specific airway resistance in response to a bronchoconstrictor agent (e.g., LTC4, LTD4, or histamine).
-
Inflammatory Cell Infiltration: Perform a bronchoalveolar lavage (BAL) and conduct differential cell counts to quantify the number of eosinophils and other inflammatory cells.
-
Histopathology: Collect lung tissue for histological analysis to assess for signs of airway inflammation, goblet cell hyperplasia, and mucus production.
Formulation and Solubility
-
This compound: Soluble in DMSO. For in vivo studies in mice, a topical formulation was prepared at concentrations of 0.1% to 5.0%. For injections, a suspended solution can be prepared in 10% DMSO and 90% (20% SBE-β-CD in Saline), or a clear solution in 10% DMSO and 90% Corn Oil.
Conclusion
While specific, validated administration protocols for the discontinued drug this compound are not available, the provided information from early preclinical studies offers some insight into its initial evaluation. For researchers investigating the role of leukotriene receptor antagonists, it is advisable to adapt and validate protocols based on currently approved and well-documented compounds like Montelukast, using the general experimental design outlined above as a starting point. Always consult relevant institutional animal care and use committee (IACUC) guidelines when designing and conducting animal studies.
References
Ablukast as a Tool Compound for Studying Leukotriene Signaling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using ablukast, a selective cysteinyl leukotriene receptor 1 (CysLT1R) antagonist, as a tool compound for investigating the role of leukotriene signaling in various physiological and pathological processes. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, data from other well-characterized CysLT1R antagonists, such as montelukast and zafirlukast, are included for comparative and illustrative purposes.
Introduction to Leukotriene Signaling and this compound
Leukotrienes are potent lipid mediators derived from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway. The cysteinyl leukotrienes (CysLTs), which include leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4), play a crucial role in inflammatory and allergic responses.[1][2] They exert their effects by binding to specific G protein-coupled receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1R) and 2 (CysLT2R).[3][4]
Activation of CysLT1R, predominantly by LTD4, triggers a signaling cascade that leads to hallmark features of asthma and allergic rhinitis, such as smooth muscle contraction, increased vascular permeability, mucus secretion, and recruitment of inflammatory cells, particularly eosinophils.[5] Given its central role in these pathologies, the CysLT1R is a key therapeutic target.
This compound, along with other compounds in the "-lukast" class, functions as a competitive antagonist of the CysLT1R. By blocking the binding of CysLTs to this receptor, this compound effectively inhibits the downstream signaling pathways responsible for the inflammatory and bronchoconstrictive effects. This makes it an invaluable tool for elucidating the specific contributions of the CysLT1R pathway in various experimental models, from in vitro cellular assays to in vivo studies of disease.
Quantitative Data for CysLT1R Antagonists
The following table summarizes key quantitative parameters for well-studied CysLT1R antagonists. These values are critical for designing experiments and interpreting results, providing an indication of the potency and binding characteristics of this class of compounds.
| Compound | Parameter | Value | Species/System | Reference |
| Zafirlukast | IC50 | ~17 µM | VRAC inhibition in HEK293 cells | |
| IC50 | 10 µM | Inhibition of platelet-induced cancer cell survival | ||
| Montelukast | - | - | Multiple clinical trials demonstrate efficacy at 10 mg daily dose in adults. |
Leukotriene Signaling Pathway
The diagram below illustrates the synthesis of cysteinyl leukotrienes and the downstream signaling cascade following the activation of the CysLT1 receptor. This compound acts by blocking the binding of LTD4 to CysLT1R.
Caption: Leukotriene synthesis and CysLT1R signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Inhibition of LTD4-Induced Calcium Mobilization
This protocol describes how to use this compound to study the inhibition of CysLT1R-mediated calcium signaling in a cell line endogenously or recombinantly expressing the receptor.
1. Materials and Reagents:
-
This compound (and/or other CysLT1R antagonists)
-
Leukotriene D4 (LTD4)
-
CysLT1R-expressing cells (e.g., HEK293-CysLT1R, U937, or primary eosinophils)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with supplements
-
Fetal Bovine Serum (FBS)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with injection capabilities
2. Experimental Procedure:
-
Cell Culture: Maintain the CysLT1R-expressing cell line in appropriate culture medium supplemented with FBS and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Cell Plating: Seed the cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Allow cells to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 45-60 minutes at 37°C.
-
-
Compound Pre-incubation:
-
Prepare serial dilutions of this compound in HBSS.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubate for 15-30 minutes at room temperature or 37°C.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for approximately 30 seconds.
-
Using the plate reader's injector, add a pre-determined concentration of LTD4 (e.g., EC80 concentration) to stimulate the cells.
-
Continue to record the fluorescence signal for at least 2-3 minutes to capture the peak response and subsequent decay.
-
3. Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data by expressing the response in the presence of this compound as a percentage of the control response (LTD4 stimulation with vehicle pre-treatment).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
Caption: In vitro experimental workflow for calcium mobilization assay.
Protocol 2: In Vivo Evaluation in a Murine Model of Allergic Asthma
This protocol details the use of this compound to assess its efficacy in a standard ovalbumin (OVA)-induced mouse model of allergic asthma.
1. Animals and Reagents:
-
BALB/c mice (female, 6-8 weeks old)
-
Ovalbumin (OVA), endotoxin-free
-
Aluminum hydroxide (Alum) adjuvant
-
This compound
-
Vehicle for this compound administration (e.g., 0.5% carboxymethylcellulose)
-
Phosphate-buffered saline (PBS)
-
Methacholine (for airway hyperresponsiveness measurement, optional)
-
Equipment for aerosol challenge (nebulizer chamber)
-
Equipment for bronchoalveolar lavage (BAL)
2. Experimental Procedure:
-
Sensitization (Days 0 and 14):
-
Sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum adjuvant in a total volume of 200 µL PBS.
-
A control group should receive i.p. injections of PBS only.
-
-
Aerosol Challenge (Days 21, 22, 23):
-
On three consecutive days, challenge the sensitized mice by exposing them to an aerosol of 1% OVA in PBS for 30 minutes in a nebulizer chamber.
-
The control group is challenged with PBS aerosol.
-
-
This compound Treatment (Days 20-24):
-
Administer this compound (at a predetermined dose, e.g., 1-10 mg/kg) or vehicle to groups of OVA-sensitized and challenged mice.
-
Administration is typically done orally (p.o.) or intraperitoneally (i.p.) once daily, starting one day before the first challenge and continuing until 24 hours after the final challenge.
-
-
Endpoint Analysis (Day 25, i.e., 48 hours after the last challenge):
-
(Optional) Airway Hyperresponsiveness (AHR): Measure AHR to increasing concentrations of nebulized methacholine using whole-body plethysmography.
-
Bronchoalveolar Lavage (BAL):
-
Euthanize the mice and cannulate the trachea.
-
Lavage the lungs with ice-cold PBS (e.g., 3 x 0.5 mL).
-
Collect the BAL fluid (BALF).
-
-
BALF Analysis:
-
Centrifuge the BALF to pellet the cells.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Diff-Quik or similar to perform differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).
-
-
(Optional) Cytokine Analysis: Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BALF supernatant by ELISA.
-
(Optional) Histology: Perfuse and fix the lungs for histological analysis of inflammation and mucus production (H&E and PAS staining).
-
3. Data Analysis:
-
Compare the total and differential cell counts in the BALF between the vehicle-treated OVA group and the this compound-treated OVA group.
-
Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to determine the significance of any reduction in inflammatory cell influx.
-
If AHR was measured, compare the dose-response curves to methacholine between treatment groups.
-
Correlate the cellular and functional data to assess the efficacy of this compound.
Caption: In vivo experimental workflow for a murine asthma model.
References
- 1. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteinyl leukotriene receptors, old and new; implications for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. glpbio.com [glpbio.com]
- 5. respiratory-therapy.com [respiratory-therapy.com]
Application of Ablukast in Dermatitis Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ablukast, also known as ONO-4057, is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor. Leukotriene B4 is a powerful inflammatory mediator derived from arachidonic acid through the 5-lipoxygenase pathway and is strongly implicated in the pathogenesis of various inflammatory diseases, including dermatitis.[1][2] By blocking the LTB4 receptor, this compound inhibits the chemotaxis of neutrophils and other inflammatory cells, thereby reducing the inflammatory response.[3] In the context of dermatitis, where inflammation is a key driver of disease pathology, this compound presents a targeted therapeutic approach. These application notes provide an overview of the potential use of this compound in preclinical dermatitis research models, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols. While direct and extensive research on this compound in dermatitis models is limited, the following protocols are based on the established role of LTB4 in skin inflammation and general methodologies for evaluating anti-inflammatory agents in this context.
Mechanism of Action
Leukotrienes are key mediators in inflammatory conditions.[1] The synthesis of leukotrienes begins with the conversion of arachidonic acid by the enzyme 5-lipoxygenase.[4] This process leads to the production of various leukotrienes, including LTB4. LTB4 exerts its pro-inflammatory effects by binding to its receptor, BLT1, on the surface of immune cells such as neutrophils, eosinophils, and mast cells. This binding triggers a cascade of intracellular signaling events that lead to chemotaxis, increased vascular permeability, and the release of other pro-inflammatory mediators, all of which contribute to the clinical manifestations of dermatitis. This compound acts as a competitive antagonist at the LTB4 receptor, thereby blocking these downstream effects.
Signaling Pathway
The signaling pathway initiated by LTB4 and inhibited by this compound is central to the inflammatory process in dermatitis.
Experimental Protocols
The following are generalized protocols for evaluating the efficacy of this compound in common preclinical models of dermatitis. Researchers should optimize these protocols based on their specific experimental setup and animal models.
Oxazolone-Induced Atopic Dermatitis-like Model in Mice
This model mimics the T-cell-mediated inflammation seen in atopic dermatitis.
Materials:
-
This compound (ONO-4057)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Acetone
-
Olive oil
-
8-10 week old BALB/c or NC/Nga mice
Protocol:
-
Sensitization: On day 0, shave the abdominal skin of the mice. Apply 50 µL of 3% oxazolone in acetone to the shaved abdomen.
-
Challenge: On day 7, apply 20 µL of 1% oxazolone in olive oil to the dorsal and ventral surfaces of the right ear. The left ear serves as a control.
-
Treatment: Administer this compound orally (e.g., 1-30 mg/kg) or topically (e.g., 0.1-1% solution) daily from day 7 to day 14. The vehicle control group should receive the same volume of the vehicle.
-
Endpoint Measurement:
-
Ear Swelling: Measure the thickness of both ears daily using a digital caliper.
-
Clinical Score: Score the severity of erythema, edema, and excoriation on a scale of 0-3 (0=none, 1=mild, 2=moderate, 3=severe).
-
Histology: On day 15, euthanize the mice and collect ear tissue for histological analysis (H&E staining for inflammatory cell infiltration and measurement of epidermal thickness).
-
Cytokine Analysis: Homogenize ear tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or qPCR.
-
In Vitro Neutrophil Chemotaxis Assay
This assay assesses the ability of this compound to inhibit the migration of neutrophils towards LTB4.
Materials:
-
This compound (ONO-4057)
-
Leukotriene B4 (LTB4)
-
Human or mouse neutrophils
-
Chemotaxis chamber (e.g., Boyden chamber)
-
Culture medium (e.g., RPMI-1640)
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from fresh human or mouse blood using density gradient centrifugation.
-
Pre-incubation: Pre-incubate the isolated neutrophils with various concentrations of this compound (e.g., 1 nM - 1 µM) or vehicle for 30 minutes at 37°C.
-
Chemotaxis Assay:
-
Add LTB4 (e.g., 10 nM) to the lower chamber of the chemotaxis plate.
-
Add the pre-incubated neutrophils to the upper chamber, which is separated by a porous membrane.
-
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a humidified incubator with 5% CO2.
-
Quantification: Count the number of neutrophils that have migrated to the lower chamber using a microscope or a plate reader after staining.
Experimental Workflow Diagram
Quantitative Data Summary
| Experiment | Model | Treatment | Parameter Measured | Expected Outcome/Reported Result | Reference |
| In Vivo Inflammation | LTB4-induced neutropenia in guinea pigs | ONO-4057 (oral) | Neutrophil count | ED50 = 25.6 mg/kg | |
| In Vivo Inflammation | LTB4-induced neutrophil migration in guinea pigs | ONO-4057 (oral) | Neutrophil infiltration | ED50 = 5.3 mg/kg | |
| In Vivo Inflammation | PMA-induced neutrophil infiltration in guinea pig ear | ONO-4057 (topical) | Neutrophil infiltration | Effective dose = 1 mg/ear | |
| In Vitro Chemotaxis | Human neutrophils | ONO-4057 | LTB4-induced chemotaxis | IC50 = 0.9 ± 0.1 µM | |
| In Vitro Receptor Binding | Human neutrophils | ONO-4057 | [3H] LTB4 displacement | Ki = 3.7 ± 0.9 nM |
Conclusion
This compound, as a selective LTB4 receptor antagonist, holds promise for the treatment of inflammatory skin conditions like dermatitis. The provided protocols and background information offer a framework for researchers to investigate its therapeutic potential in relevant preclinical models. Further studies are warranted to generate specific data on this compound's efficacy and to fully elucidate its mechanism of action in the context of dermatitis.
References
- 1. Leukotriene Antagonists in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ONO-4057, a novel, orally active leukotriene B4 antagonist: effects on LTB4-induced neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dermnetnz.org [dermnetnz.org]
Application Notes and Protocols: Measuring the Effects of Ablukast on Airway Hyperresponsiveness
Introduction
Ablukast is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are inflammatory mediators released from various cells, including mast cells and eosinophils.[1][2] In the airways, their binding to CysLT1 receptors on airway smooth muscle cells and other inflammatory cells leads to bronchoconstriction, increased mucus secretion, and airway edema, all of which contribute to the pathophysiology of asthma and airway hyperresponsiveness (AHR).[1][2][3] By blocking the action of cysteinyl leukotrienes, this compound is expected to attenuate these effects and reduce AHR.
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the effects of this compound on AHR in both preclinical animal models and clinical settings.
Mechanism of Action: this compound in the Leukotriene Signaling Pathway
This compound competitively inhibits the binding of cysteinyl leukotrienes to the CysLT1 receptor. This action blocks the downstream signaling cascade that leads to the key features of asthma.
Caption: this compound blocks the CysLT1 receptor, inhibiting leukotriene-induced effects.
Preclinical Evaluation in Animal Models
Animal models are crucial for the initial in vivo assessment of this compound's efficacy. Rodent models, particularly mice and rats, are commonly used to mimic allergic asthma.
Experimental Workflow for Preclinical AHR Studies
The following diagram illustrates a typical workflow for evaluating this compound in an animal model of allergic asthma.
Caption: Workflow for preclinical evaluation of this compound in an asthma model.
Protocol 1: Ovalbumin-Induced Allergic Asthma Model in Mice
This model is widely used to induce a Th2-mediated inflammatory response and AHR, characteristic of allergic asthma.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Methacholine chloride
-
This compound
-
Vehicle control
-
Invasive plethysmography system (e.g., flexiVent) or whole-body plethysmography system
-
Aerosol delivery system
Procedure:
-
Sensitization:
-
On days 0 and 7, administer an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg aluminum hydroxide in 200 µL of saline.
-
-
Allergen Challenge:
-
From days 14 to 17, expose mice to an aerosol of 1% OVA in saline for 30 minutes. Control groups are challenged with saline only.
-
-
This compound Administration:
-
Administer this compound or vehicle control via the desired route (e.g., oral gavage) at a predetermined dose, typically 1-2 hours before each OVA challenge.
-
-
Measurement of Airway Hyperresponsiveness (24 hours after the final challenge):
-
Invasive Measurement (flexiVent): This is considered a more accurate method.
-
Anesthetize, tracheostomize, and mechanically ventilate the mouse.
-
Establish a baseline measurement of lung resistance (RL).
-
Expose the mouse to increasing concentrations of aerosolized methacholine (e.g., 3, 6, 12, 25, 50 mg/mL).
-
Record the peak lung resistance at each concentration.
-
-
Non-Invasive Measurement (Whole-Body Plethysmography): This method measures the enhanced pause (Penh), an index of airway obstruction, in conscious, unrestrained animals. While less direct, it allows for repeated measurements.
-
Place the mouse in the plethysmography chamber and allow it to acclimatize.
-
Record baseline Penh values.
-
Expose the mouse to increasing concentrations of aerosolized methacholine.
-
Record Penh values for 3-5 minutes after each dose.
-
-
-
Bronchoalveolar Lavage Fluid (BALF) Analysis:
-
Immediately after AHR measurement, euthanize the mouse and perform a lung lavage with phosphate-buffered saline (PBS).
-
Determine total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BALF.
-
Data Presentation: Preclinical Results
The following tables represent hypothetical data from a preclinical study evaluating this compound.
Table 1: Effect of this compound on Airway Hyperresponsiveness (Lung Resistance, cmH₂O·s/mL) in OVA-Sensitized/Challenged Mice
| Treatment Group | Baseline | 6.25 mg/mL MCh | 12.5 mg/mL MCh | 25 mg/mL MCh | 50 mg/mL MCh |
| Saline Control | 0.35 ± 0.04 | 0.42 ± 0.05 | 0.55 ± 0.06 | 0.78 ± 0.09 | 1.10 ± 0.12 |
| OVA + Vehicle | 0.38 ± 0.05 | 0.85 ± 0.10 | 1.52 ± 0.18 | 2.89 ± 0.31 | 4.55 ± 0.48 |
| OVA + this compound (1 mg/kg) | 0.37 ± 0.04 | 0.61 ± 0.07 | 0.98 ± 0.11 | 1.75 ± 0.20 | 2.68 ± 0.30 |
| OVA + this compound (10 mg/kg) | 0.36 ± 0.05 | 0.48 ± 0.06 | 0.69 ± 0.08 | 1.15 ± 0.14 | 1.82 ± 0.21 |
Data are presented as mean ± SEM.
Table 2: Effect of this compound on Inflammatory Cell Infiltration in BALF (cells x 10⁴/mL)
| Treatment Group | Total Cells | Eosinophils | Neutrophils | Lymphocytes | Macrophages |
| Saline Control | 5.2 ± 0.6 | 0.1 ± 0.05 | 0.3 ± 0.1 | 0.5 ± 0.2 | 4.3 ± 0.5 |
| OVA + Vehicle | 45.8 ± 5.1 | 25.1 ± 3.2 | 2.5 ± 0.4 | 5.2 ± 0.8 | 13.0 ± 1.5 |
| OVA + this compound (1 mg/kg) | 28.3 ± 3.5 | 14.8 ± 2.1 | 1.8 ± 0.3 | 4.1 ± 0.6 | 7.6 ± 0.9 |
| OVA + this compound (10 mg/kg) | 15.1 ± 2.0 | 7.5 ± 1.1 | 1.1 ± 0.2 | 2.8 ± 0.4 | 3.7 ± 0.5 |
Data are presented as mean ± SEM.
Clinical Evaluation in Humans
In clinical trials, AHR is a key endpoint to assess the efficacy of anti-asthma therapies.
Protocol 2: Methacholine Challenge Test in Asthmatic Patients
This protocol measures the concentration of methacholine that causes a 20% fall in Forced Expiratory Volume in one second (FEV₁), known as the PC₂₀.
Materials:
-
Spirometer
-
Nebulizer system for methacholine delivery
-
Methacholine chloride in doubling concentrations (e.g., 0.03 to 16 mg/mL)
-
Saline (diluent control)
-
Rescue bronchodilator (e.g., albuterol)
Procedure:
-
Baseline Spirometry:
-
Obtain at least three acceptable baseline FEV₁ measurements; the highest value is used as the baseline.
-
-
Saline Control:
-
Administer an aerosol of saline.
-
Measure FEV₁ 30 and 90 seconds after inhalation. This value serves as the post-saline control FEV₁.
-
-
Methacholine Administration:
-
Administer the lowest concentration of methacholine via a standardized protocol (e.g., tidal breathing for 2 minutes).
-
Measure FEV₁ at 30 and 90 seconds.
-
-
Dose Escalation:
-
If the FEV₁ fall is less than 20%, administer the next highest concentration of methacholine.
-
Repeat the process until a ≥20% fall in FEV₁ from the post-saline control value is observed, or the highest concentration has been administered.
-
-
Calculation of PC₂₀:
-
The PC₂₀ is calculated by log-linear interpolation of the last two methacholine concentrations. A higher PC₂₀ value indicates less airway hyperresponsiveness.
-
-
Reversal:
-
Administer a rescue bronchodilator to reverse bronchoconstriction and ensure the patient's FEV₁ returns to within 10% of baseline.
-
Data Presentation: Clinical Trial Results
The following tables represent hypothetical data from a clinical trial evaluating this compound.
Table 3: Effect of this compound on Airway Hyperresponsiveness (PC₂₀, mg/mL) in Patients with Mild-to-Moderate Asthma
| Treatment Group | Baseline PC₂₀ (geometric mean) | PC₂₀ after 4 Weeks (geometric mean) | Fold Change from Baseline |
| Placebo | 1.8 | 2.1 | 1.17 |
| This compound (10 mg/day) | 1.9 | 4.5 | 2.37 |
A higher PC₂₀ value indicates improvement (less AHR).
Table 4: Effect of this compound on Lung Function and Asthma Control
| Parameter | Placebo (Change from Baseline) | This compound (10 mg/day) (Change from Baseline) |
| FEV₁ (L) | +0.05 | +0.25 |
| Morning Peak Expiratory Flow (L/min) | +5 | +22 |
| Daily Beta-agonist Use (puffs/day) | -0.2 | -1.5 |
| Asthma Control Questionnaire (ACQ) Score | -0.3 | -1.1 |
FEV₁: Forced Expiratory Volume in 1 second. A lower ACQ score indicates better asthma control.
Disclaimer: this compound is a hypothetical compound name used for illustrative purposes. The protocols and data presented are based on established methods and expected outcomes for a cysteinyl leukotriene receptor antagonist. Actual results may vary.
References
Analytical Methods for Detecting Ablukast in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Ablukast (Montelukast) in biological samples. The methods described herein are essential for pharmacokinetic studies, bioequivalence assessment, and clinical monitoring.
Introduction
This compound, also known as Montelukast, is a potent and selective cysteinyl leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis.[1][2] Accurate and reliable quantification of this compound in biological matrices such as plasma, serum, and urine is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This document outlines validated high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for this purpose.
Signaling Pathway of this compound
This compound exerts its therapeutic effect by selectively antagonizing the cysteinyl leukotriene receptor 1 (CysLT1).[2][3][4] Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are inflammatory mediators released from cells like mast cells and eosinophils. Their binding to CysLT1 receptors in the airways leads to bronchoconstriction, airway edema, and mucus secretion. This compound competitively blocks this interaction, thereby inhibiting the downstream inflammatory cascade.
Caption: Mechanism of action of this compound (Montelukast).
Analytical Method 1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is suitable for the quantification of this compound in human plasma and offers good sensitivity.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 10 - 1000 ng/mL | |
| Limit of Detection (LOD) | 5 ng/mL | |
| Limit of Quantification (LOQ) | 10 ng/mL | |
| Recovery | 53 - 62% | |
| Intraday Precision (% CV) | < 15% | |
| Interday Precision (% CV) | < 15% | |
| Accuracy | 96.23 - 108.39% |
Experimental Protocol
1. Materials and Reagents:
-
This compound (Montelukast) reference standard
-
Internal Standard (IS), e.g., Quinine Sulphate
-
HPLC grade acetonitrile and methanol
-
Ammonium acetate
-
Sodium bicarbonate
-
Tert-butyl methyl ether
-
Human plasma (blank)
2. Chromatographic Conditions:
-
Column: C8 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: 10 mM Ammonium acetate buffer (pH 3.0) and Acetonitrile (35:65 v/v)
-
Flow Rate: 1.0 mL/min
-
Fluorescence Detector Wavelengths: Excitation: 350 nm, Emission: 450 nm
-
Injection Volume: 100 µL
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma, add 50 µL of internal standard solution (10 µg/mL in methanol) and vortex for 10 seconds.
-
Add 50 µL of saturated sodium bicarbonate solution and vortex for 10 seconds.
-
Add 2 mL of tert-butyl methyl ether, vortex for 2 minutes, and centrifuge at 5000 g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
Inject 100 µL into the HPLC system.
4. Calibration Curve:
-
Prepare calibration standards by spiking blank human plasma with known concentrations of this compound (e.g., 10, 50, 100, 200, 500, 1000 ng/mL).
-
Process the standards as described in the sample preparation section.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.
Experimental Workflow
Caption: HPLC-FLD sample preparation workflow.
Analytical Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity and is considered the gold standard for bioanalytical studies.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 1.0 - 800.0 ng/mL | |
| Limit of Quantification (LOQ) | 1.0 ng/mL | |
| Intraday Precision (% CV) | 1.91 - 7.10% | |
| Interday Precision (% CV) | 3.42 - 4.41% | |
| Intraday Accuracy | 98.32 - 99.17% | |
| Interday Accuracy | 98.14 - 99.27% |
Experimental Protocol
1. Materials and Reagents:
-
This compound (Montelukast) reference standard
-
Montelukast-d6 (internal standard)
-
LC-MS grade acetonitrile and water
-
Ammonium formate
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: YMC-pack pro C18 (50 x 4.6 mm, S-3 µm)
-
Mobile Phase: 10 mM Ammonium formate (pH 4.0) : Acetonitrile (20:80 v/v)
-
Flow Rate: 0.8 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: m/z 586.2 → 568.2
-
Montelukast-d6 (IS): m/z 592.3 → 574.2
-
3. Sample Preparation (Protein Precipitation):
-
To 200 µL of human plasma, add the internal standard (Montelukast-d6).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or vial.
-
Inject an aliquot (e.g., 20 µL) of the supernatant into the LC-MS/MS system.
4. Calibration Curve:
-
Prepare calibration standards by spiking blank human plasma with known concentrations of this compound (e.g., 1.0, 5.0, 25, 100, 400, 800 ng/mL).
-
Process the standards as described in the sample preparation section.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.
Experimental Workflow
Caption: LC-MS/MS sample preparation workflow.
Conclusion
The described HPLC-FLD and LC-MS/MS methods provide robust and reliable approaches for the quantification of this compound in biological samples. The choice of method will depend on the required sensitivity, throughput, and available instrumentation. The LC-MS/MS method is recommended for studies requiring high sensitivity and specificity, while the HPLC-FLD method offers a cost-effective alternative for routine analysis. Proper method validation according to regulatory guidelines is essential before implementation in a laboratory setting.
References
Application Notes and Protocols: Utilizing Montelukast for Investigating Inflammatory Bowel Disease Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Montelukast, a leukotriene receptor antagonist, as a tool for studying the mechanisms of Inflammatory Bowel Disease (IBD). The following sections detail its mechanism of action, relevant experimental protocols, and key findings from preclinical and clinical studies.
Mechanism of Action
Montelukast is a cysteinyl leukotriene receptor antagonist that has demonstrated therapeutic potential in IBD.[1][2] Leukotrienes are pro-inflammatory mediators that play a significant role in the pathogenesis of IBD by increasing microvascular permeability and promoting the infiltration of inflammatory cells.[3][4] Montelukast exerts its anti-inflammatory effects in the context of IBD, at least in part, through the modulation of the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP)-ATP-sensitive potassium (K-ATP) channel pathway.[1] By inhibiting the effects of leukotrienes, Montelukast can reduce mucosal ulceration, diarrhea, and other symptoms associated with IBD.
Signaling Pathway of Montelukast in IBD
References
- 1. The effect of montelukast, a leukotriene receptor antagonist, on the acetic acid-induced model of colitis in rats: Involvement of NO-cGMP-KATP channels pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of montelukast, a leukotriene receptor antagonist, on the acetic acid-induced model of colitis in rats: Involvement of NO-cGMP-KATP channels pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotrienes: Bridging the Inflammatory Gap in Asthma and Inflammatory Bowel Diseases (IBD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: Assessing the Anti-inflammatory Properties of Ablukast
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ablukast is a selective and competitive antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor.[1] Cysteinyl leukotrienes (LTD4, LTC4, and LTE4) are potent lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis.[2][3][4][5] They mediate their effects by binding to CysLT receptors, leading to bronchoconstriction, increased vascular permeability, edema, and the recruitment of inflammatory cells such as eosinophils. By blocking the CysLT1 receptor, this compound is expected to inhibit these pro-inflammatory responses. These application notes provide a comprehensive suite of protocols to characterize the anti-inflammatory properties of this compound, from initial in vitro receptor binding and functional assays to in vivo models of inflammation.
Signaling Pathway
The diagram below illustrates the cysteinyl leukotriene signaling pathway and the mechanism of action for this compound. Arachidonic acid is converted via the 5-lipoxygenase (5-LO) pathway to produce leukotrienes. Leukotriene D4 (LTD4) binds to the CysLT1 receptor, a G-protein coupled receptor, initiating downstream signaling cascades that result in calcium mobilization, smooth muscle contraction, and pro-inflammatory gene expression. This compound competitively antagonizes LTD4 at the CysLT1 receptor, thereby blocking these inflammatory effects.
Caption: CysLT1 pathway and this compound's inhibitory action.
Experimental Workflow
The assessment of this compound's anti-inflammatory properties should follow a logical progression from target engagement and functional cellular assays to validation in complex preclinical models of disease.
Caption: Stepwise workflow for evaluating this compound.
In Vitro Experimental Protocols
Protocol 1: CysLT1 Receptor Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of this compound for the human CysLT1 receptor.
-
Principle: This is a competitive binding assay using a radiolabeled ligand (e.g., [³H]LTD4) and cell membranes prepared from a cell line overexpressing the human CysLT1 receptor (e.g., HEK293 or CHO cells). This compound will compete with the radioligand for binding sites, and the reduction in radioactivity is measured to calculate its affinity.
-
Materials:
-
HEK293-hCysLT1R cell membranes
-
Radioligand: [³H]LTD4
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Non-specific binding control: High concentration of unlabeled LTD4 or Montelukast (10 µM)
-
This compound, Montelukast (reference compound)
-
96-well plates, scintillation vials, liquid scintillation counter, glass fiber filters.
-
-
Procedure:
-
Prepare serial dilutions of this compound and the reference compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer (for total binding), 50 µL of non-specific control, or 50 µL of this compound/reference compound dilutions.
-
Add 50 µL of [³H]LTD4 (at a final concentration near its Kᴅ, e.g., 0.5 nM).
-
Add 100 µL of HEK293-hCysLT1R membrane preparation (e.g., 20 µg protein/well).
-
Incubate for 60-90 minutes at 25°C with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash filters three times with ice-cold binding buffer.
-
Place filters in scintillation vials, add scintillation fluid, and count radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific [³H]LTD4 binding) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Protocol 2: LTD4-Induced Calcium Mobilization Assay
-
Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit LTD4-induced intracellular calcium release.
-
Principle: CysLT1 is a Gq-coupled receptor. Its activation by LTD4 leads to an increase in intracellular calcium ([Ca²⁺]ᵢ). This assay uses a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in cells expressing the CysLT1 receptor. Antagonism by this compound will prevent or reduce the fluorescent signal generated upon LTD4 stimulation.
-
Materials:
-
U937 cells or CHO-hCysLT1R cells
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluo-4 AM calcium indicator dye
-
LTD4 (agonist)
-
This compound, Zafirlukast (reference compound)
-
Pluronic F-127
-
Fluorescence plate reader (e.g., FLIPR, FlexStation).
-
-
Procedure:
-
Plate cells in a black, clear-bottom 96-well plate and culture overnight.
-
Prepare the dye-loading solution: Fluo-4 AM mixed with an equal volume of Pluronic F-127 in assay buffer.
-
Remove culture medium and add 100 µL of dye-loading solution to each well. Incubate for 60 minutes at 37°C.
-
Wash cells twice with assay buffer.
-
Add 50 µL of this compound or reference compound dilutions to the wells and incubate for 15-30 minutes.
-
Place the plate in the fluorescence reader.
-
Initiate reading and, after establishing a baseline fluorescence (5-10 seconds), add 50 µL of LTD4 (at a final EC₈₀ concentration).
-
Measure fluorescence intensity for 90-120 seconds.
-
-
Data Analysis:
-
The response is measured as the peak fluorescence intensity minus the baseline.
-
Plot the percentage inhibition of the LTD4 response against the log concentration of this compound.
-
Determine the IC₅₀ value using non-linear regression.
-
In Vivo Experimental Protocols
Protocol 3: Ovalbumin (OVA)-Induced Airway Inflammation in Mice
-
Objective: To evaluate the efficacy of this compound in a murine model of allergic asthma.
-
Principle: Mice are sensitized and subsequently challenged with ovalbumin (OVA) to induce an allergic inflammatory response in the lungs, characterized by eosinophil infiltration, mucus hypersecretion, and airway hyperresponsiveness (AHR), mimicking key features of asthma.
-
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
This compound, Montelukast (reference)
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Phosphate-buffered saline (PBS)
-
Methacholine for AHR measurement.
-
-
Procedure:
-
Sensitization: On days 0 and 14, sensitize mice via intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg Alum in 200 µL of PBS.
-
Challenge: On days 24, 25, and 26, challenge mice by exposing them to an aerosol of 1% OVA in PBS for 30 minutes.
-
Treatment: Administer this compound, reference compound, or vehicle orally (or via the intended clinical route) 1 hour before each OVA challenge.
-
Endpoint Measurement (48 hours after last challenge):
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of inhaled methacholine using whole-body plethysmography.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to perform total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
Cytokine Analysis: Measure levels of IL-4, IL-5, and IL-13 in BAL fluid supernatant by ELISA.
-
Histology: Perfuse and fix lungs for sectioning. Stain with Hematoxylin & Eosin (H&E) for inflammatory cell infiltration and Periodic acid-Schiff (PAS) for mucus production.
-
-
-
Data Analysis:
-
Compare AHR curves between treatment groups.
-
Use one-way ANOVA followed by a post-hoc test to compare cell counts, cytokine levels, and histology scores between groups.
-
A significant reduction in eosinophil counts, Th2 cytokines (IL-4, IL-5, IL-13), mucus production, and AHR in the this compound-treated group compared to the vehicle group indicates anti-inflammatory efficacy.
-
Data Presentation
Quantitative results from the described assays should be summarized for clear comparison. Data for this compound should be benchmarked against a known CysLT1 antagonist.
Table 1: Summary of In Vitro Potency of this compound
| Assay | Parameter | This compound | Montelukast (Reference) |
|---|---|---|---|
| CysLT1 Receptor Binding | Kᵢ (nM) | [Insert Value] | [Insert Value] |
| Calcium Mobilization | IC₅₀ (nM) | [Insert Value] | [Insert Value] |
| Eosinophil Chemotaxis | IC₅₀ (nM) | [Insert Value] | [Insert Value] |
Table 2: Summary of In Vivo Efficacy in OVA-Induced Airway Inflammation Model
| Parameter | Vehicle Control | This compound (Dose 1) | This compound (Dose 2) | Montelukast (Reference) |
|---|---|---|---|---|
| BAL Fluid Analysis | ||||
| Total Cells (x10⁵) | [Value ± SEM] | [Value ± SEM] | [Value ± SEM] | [Value ± SEM] |
| Eosinophils (x10⁴) | [Value ± SEM] | [Value ± SEM] | [Value ± SEM] | [Value ± SEM] |
| BAL Cytokines (pg/mL) | ||||
| IL-5 | [Value ± SEM] | [Value ± SEM] | [Value ± SEM] | [Value ± SEM] |
| IL-13 | [Value ± SEM] | [Value ± SEM] | [Value ± SEM] | [Value ± SEM] |
| Airway Hyperresponsiveness |
| Penh (at max MCh dose) | [Value ± SEM] | [Value ± SEM] | [Value ± SEM] | [Value ± SEM] |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Leukotrienes: Bridging the Inflammatory Gap in Asthma and Inflammatory Bowel Diseases (IBD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-inflammatory effects of leukotriene-modifying drugs and their use in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotriene Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Anti-leukotrienes in Childhood Asthma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ablukast solubility and stability in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of ablukast in experimental buffers. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in dimethyl sulfoxide (DMSO)[1][]. For experimental purposes, it is recommended to prepare a high-concentration stock solution in DMSO, which can then be diluted into your aqueous experimental buffer to the final desired concentration. Ensure the final concentration of DMSO in your assay is low (typically <0.1%) to avoid solvent effects on biological systems.
Q2: How can I improve the solubility of this compound in aqueous buffers?
A2: The solubility of this compound in aqueous buffers has not been extensively reported. However, based on its chemical structure, which includes a carboxylic acid, its solubility is expected to be pH-dependent. To improve solubility:
-
Use of Co-solvents: If pH adjustment is not sufficient or not compatible with your experimental setup, consider using a small percentage of an organic co-solvent in your final buffer, such as ethanol or polyethylene glycol (PEG), in addition to the DMSO from the stock solution. Always run a vehicle control to account for any effects of the co-solvents.
Q3: this compound precipitated in my aqueous buffer after dilution from a DMSO stock. What should I do?
A3: Precipitation upon dilution is a common issue for hydrophobic compounds. Here are some troubleshooting steps:
-
Lower the Final Concentration: The concentration of this compound in your final solution may be above its solubility limit in that specific buffer. Try working with a lower final concentration.
-
Increase DMSO Percentage: A slight increase in the final DMSO percentage (e.g., from 0.1% to 0.5%) might keep the compound in solution. However, be mindful of the tolerance of your experimental system to DMSO.
-
Gentle Warming and Vortexing: Briefly warming the solution to 37°C and vortexing can sometimes help dissolve precipitates. However, be cautious about the thermal stability of this compound.
-
Prepare Fresh Dilutions: Do not use solutions with visible precipitates. Prepare fresh dilutions from your stock solution immediately before use.
Q4: What are the optimal pH and temperature conditions for working with this compound?
A4: Specific stability data for this compound is limited. However, for the similar compound montelukast, stability is influenced by pH and temperature. Montelukast degrades rapidly in acidic solutions but is more stable in alkaline solutions[4][5]. It is advisable to handle this compound in buffers with a neutral to slightly alkaline pH (pH 7-8). Experiments should ideally be conducted at controlled room temperature or 37°C, and prolonged incubations at elevated temperatures should be avoided unless stability has been confirmed under those conditions.
Q5: How should I store this compound solutions to prevent degradation?
A5:
-
Stock Solutions: Aliquot your DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C, protected from light.
-
Aqueous Solutions: Aqueous working solutions of this compound should be prepared fresh for each experiment and used immediately. Due to the potential for hydrolysis and photodecomposition, storing aqueous solutions is not recommended. Montelukast, a similar compound, is known to be unstable when exposed to light, forming a cis-isomer as a major photoproduct. Therefore, it is prudent to protect this compound solutions from light during preparation and experimentation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results in cell-based assays. | Precipitation of this compound in the culture medium. | Visually inspect the medium for any precipitate after adding this compound. Lower the final concentration or slightly increase the co-solvent (e.g., DMSO) percentage, ensuring it is within the tolerance of your cells. Prepare the final dilution immediately before adding it to the cells. |
| Loss of compound activity over time in prolonged experiments. | Degradation of this compound in the experimental buffer. | Given the potential for instability, for experiments lasting several hours or days, consider replenishing the this compound-containing medium at regular intervals. Perform a stability study under your specific experimental conditions (see protocol below) to determine the degradation rate. |
| Variability between different batches of stock solution. | Incomplete dissolution or degradation of the solid compound. | Ensure the solid this compound is fully dissolved in DMSO before making aliquots. Use of an ultrasonic bath can aid dissolution. Store the solid compound as recommended by the supplier, typically desiccated and protected from light. |
Data Presentation
As specific quantitative data for this compound is not widely available, the following tables are provided as templates for researchers to document their own findings.
Table 1: this compound Solubility in Various Buffers
| Buffer (pH) | Co-solvent (%) | Temperature (°C) | Maximum Solubility (µg/mL or µM) | Observations |
| PBS (7.4) | 0.1% DMSO | 25 | ||
| Tris-HCl (7.4) | 0.1% DMSO | 25 | ||
| HEPES (7.4) | 0.1% DMSO | 25 | ||
| Citrate (5.0) | 0.1% DMSO | 25 |
Table 2: this compound Stability in PBS (pH 7.4) at Different Temperatures
| Temperature (°C) | Incubation Time (hours) | % Remaining this compound | Degradation Products Observed |
| 4 | 0 | 100 | None |
| 24 | |||
| 48 | |||
| 25 (Room Temp) | 0 | 100 | None |
| 8 | |||
| 24 | |||
| 37 | 0 | 100 | None |
| 8 | |||
| 24 |
Experimental Protocols
Protocol 1: Shake-Flask Method for Solubility Determination
-
Add an excess amount of solid this compound to a known volume of the desired experimental buffer in a glass vial.
-
Seal the vial and place it in a shaker or incubator at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully collect a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantify the concentration of dissolved this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Protocol 2: Stability Assessment in Aqueous Buffer
-
Prepare a fresh solution of this compound in the desired buffer at a known concentration (e.g., 10 µM).
-
Divide the solution into several aliquots in sealed, light-protected vials.
-
Store the vials under different conditions (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial from each condition.
-
Immediately analyze the sample by HPLC to quantify the remaining percentage of this compound.
-
The HPLC method should also be capable of resolving potential degradation products from the parent compound. A suitable starting point for method development could be a C18 reversed-phase column with a mobile phase consisting of an ammonium acetate buffer (pH 3.5) and methanol.
Visualizations
This compound is a leukotriene D4 (LTD4) receptor antagonist. It blocks the signaling pathway of the Cysteinyl Leukotriene Receptor 1 (CysLT1R).
Caption: CysLT1R signaling pathway and this compound's mechanism of action.
Caption: Recommended workflow for preparing this compound solutions.
References
Technical Support Center: Optimizing Leukotriene Receptor Antagonist Dosage for Preclinical Studies
Disclaimer: The development of Ablukast (also known as Ro 23-3544) was discontinued, and as a result, specific preclinical dosage and administration data are scarce in publicly available literature. This guide provides a general framework for optimizing the dosage of cysteinyl leukotriene receptor 1 (CysLT1) antagonists in preclinical research, using the well-characterized drug Montelukast as a primary example. The principles and methodologies described here are intended to serve as a starting point for researchers working with similar compounds, including this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and other leukotriene receptor antagonists?
A1: this compound is a leukotriene receptor antagonist.[1] Like Montelukast, it functions by selectively binding to and inhibiting the cysteinyl leukotriene CysLT1 receptor.[2][3][4] This prevents the binding of inflammatory mediators called cysteinyl leukotrienes (LTD4, LTC4, and LTE4), which are crucial in the pathophysiology of asthma and other inflammatory conditions. By blocking this interaction, these antagonists inhibit downstream effects such as bronchoconstriction, airway edema, mucus secretion, and eosinophil recruitment.[3]
Q2: What are some typical starting doses for Montelukast in preclinical animal models?
A2: Doses for Montelukast in preclinical studies can vary depending on the animal model, the route of administration, and the specific research question. For instance, in mouse models of allergic asthma, doses of 3 and 10 mg/kg have been shown to inhibit ovalbumin-induced airway hyperresponsiveness and reduce inflammatory cell counts in bronchoalveolar lavage fluid. Another study in an acute asthma model in mice used a high dose of 25 mg/kg intravenously. In a 13-week study in mice, mucoadhesive films delivering 3.3 mg/kg/day and 10 mg/kg/day were used. Researchers should always start with a dose-range finding study to determine the optimal dose for their specific experimental conditions.
Q3: How do I determine the in vitro potency of my leukotriene receptor antagonist?
A3: The in vitro potency is typically determined by measuring the half-maximal inhibitory concentration (IC50). This can be done using a competitive binding assay with radiolabeled LTD4 in cell membranes expressing the CysLT1 receptor, or through functional assays that measure the inhibition of LTD4-induced cellular responses, such as calcium mobilization. For example, Montelukast has an IC50 of 4.9 nM in HEK293 cell membranes expressing the human CysLT1 receptor.
Q4: What are the most common animal models used to evaluate the efficacy of leukotriene receptor antagonists?
A4: The most common animal models are those that replicate aspects of asthma and allergic inflammation. The ovalbumin (OVA)-induced allergic airway inflammation model in mice is widely used. In this model, animals are sensitized and subsequently challenged with OVA to induce an asthmatic phenotype, including airway hyperresponsiveness, eosinophilic inflammation, and mucus overproduction. Other models can include ascaris-induced bronchoconstriction in monkeys and leukotriene D4-induced bronchoconstriction in guinea pigs.
Q5: What are the key outcome measures to assess efficacy in these animal models?
A5: Key outcome measures include:
-
Airway Hyperresponsiveness (AHR): Assessed by measuring the degree of bronchoconstriction in response to a stimulus like methacholine.
-
Inflammatory Cell Infiltration: Quantifying the number of eosinophils, neutrophils, and lymphocytes in bronchoalveolar lavage (BAL) fluid.
-
Lung Histology: Examining lung tissue for signs of inflammation, goblet cell hyperplasia (mucus production), and airway remodeling.
-
Cytokine Levels: Measuring the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in BAL fluid or lung homogenates.
-
Gene Expression: Analyzing the mRNA expression of inflammatory markers in lung tissue.
Data Summary Tables
Table 1: Summary of this compound (Ro 23-3544) Information
| Property | Description | Reference |
| Drug Name | This compound (Ro 23-3544) | |
| Mechanism of Action | Leukotriene D4 (LTD4) Receptor Antagonist | |
| Therapeutic Area | Investigated for asthma and inflammatory conditions | - |
| Development Status | Discontinued | - |
| Preclinical Models | Guinea pig bronchoconstriction model |
Table 2: Summary of Montelukast Preclinical and Clinical Data
| Parameter | Value | Species/System | Reference |
| In Vitro IC50 (CysLT1) | 4.9 nM | HEK293 cells (human receptor) | |
| In Vitro Ki (LTD4 binding) | 0.18 ± 0.03 nM | Guinea pig lung | |
| In Vivo Efficacy (Asthma Model) | 3 and 10 mg/kg (oral) | Mouse | |
| In Vivo Efficacy (Asthma Model) | 25 mg/kg (intravenous) | Mouse | |
| In Vivo Efficacy (Bronchoconstriction) | ED50 0.03 ± 0.001 mg/kg (oral) | Rat | |
| Clinical Dose (Asthma) | 10 mg once daily (adults) | Human | |
| Clinical Dose (Asthma) | 5 mg once daily (children 6-14) | Human |
Experimental Protocols
Protocol 1: In Vitro Determination of IC50 using a Calcium Mobilization Assay
Objective: To determine the in vitro potency of a CysLT1 receptor antagonist by measuring its ability to inhibit LTD4-induced calcium mobilization in a cell line expressing the CysLT1 receptor (e.g., HEK293-CysLT1).
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing the human CysLT1 receptor under standard conditions.
-
Cell Plating: Seed the cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare a serial dilution of the test antagonist (e.g., this compound or Montelukast) in the assay buffer. Also, prepare a solution of LTD4 at a concentration that elicits a submaximal response (e.g., EC80).
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Add the different concentrations of the test antagonist to the wells and incubate for a specified period (e.g., 10-20 minutes) at room temperature.
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Add the LTD4 solution to all wells (except for negative controls) and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the LTD4-only control (100%) and the buffer-only control (0%).
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vivo Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice
Objective: To evaluate the in vivo efficacy of a CysLT1 receptor antagonist in a mouse model of asthma.
Methodology:
-
Animal Model: Use a susceptible mouse strain, such as BALB/c mice.
-
Sensitization:
-
On days 0 and 14, sensitize the mice by intraperitoneal (i.p.) injection of 20-50 µg of OVA emulsified in 1-2 mg of aluminum hydroxide (alum) in saline.
-
A control group should receive i.p. injections of saline with alum.
-
-
Drug Administration:
-
Beginning on a specified day before the challenge phase (e.g., day 20) and continuing throughout, administer the test antagonist (e.g., this compound or Montelukast) to the treatment groups.
-
Include a vehicle control group. The route of administration (e.g., oral gavage, i.p.) and dosing frequency should be based on available pharmacokinetic data or preliminary studies.
-
-
Airway Challenge:
-
On three consecutive days (e.g., days 21, 22, and 23), challenge the mice (except for the negative control group) by exposing them to an aerosol of 1% OVA in saline for 30 minutes.
-
-
Outcome Assessment (24-48 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of inhaled methacholine using a whole-body plethysmograph or a specialized ventilator system.
-
Bronchoalveolar Lavage (BAL): Euthanize the mice and perform a lung lavage with phosphate-buffered saline (PBS). Collect the BAL fluid.
-
Cell Differentials: Centrifuge the BAL fluid, resuspend the cell pellet, and perform a total cell count. Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the number of eosinophils, neutrophils, macrophages, and lymphocytes.
-
Lung Histology: Perfuse the lungs and fix them in 10% neutral buffered formalin. Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general inflammation and Periodic acid-Schiff (PAS) for mucus production.
-
-
Data Analysis: Compare the outcome measures between the different treatment groups and the control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Visualizations
Signaling Pathway
Caption: Leukotriene signaling pathway and the inhibitory action of CysLT1 receptor antagonists.
Experimental Workflow
Caption: General workflow for preclinical dose-finding studies of a new compound.
Troubleshooting Guides
Issue 1: Lack of Efficacy in the In Vivo Model
| Possible Cause | Troubleshooting Step |
| Inadequate Dose | The selected dose may be too low. Perform a dose-response study with a wider range of doses, including higher concentrations. |
| Poor Bioavailability/Pharmacokinetics | The compound may not be reaching the target tissue at sufficient concentrations. Conduct a pharmacokinetic study to measure plasma and lung tissue concentrations of the drug over time. Consider a different route of administration or formulation. |
| Compound Instability | The compound may be degrading in the formulation or in vivo. Verify the stability of your dosing solution. Prepare fresh solutions for each administration. |
| Model Variability | The animal model may have inherent variability. Ensure consistent animal age, weight, and housing conditions. Increase the number of animals per group to increase statistical power. |
| Incorrect Timing of Administration | The drug may be administered too far in advance of or too close to the allergen challenge. Adjust the timing of drug administration relative to the challenge based on the compound's half-life. |
Issue 2: Unexpected Toxicity or Adverse Events in Animals
| Possible Cause | Troubleshooting Step |
| Dose is Too High | The administered dose exceeds the maximum tolerated dose (MTD). Conduct a formal MTD study to identify a dose that does not cause severe adverse effects. |
| Vehicle Toxicity | The vehicle used to dissolve or suspend the compound may be causing toxicity. Run a control group that receives only the vehicle to assess its effects. If the vehicle is toxic, explore alternative, safer vehicles. |
| Formulation Issues | The drug may have precipitated out of solution, leading to embolism (if IV) or poor absorption and local irritation. Check the solubility and stability of your formulation. Filter the solution if appropriate for the route of administration. |
| Route of Administration | The chosen route of administration may be causing local tissue damage or rapid, toxic systemic exposure. Consider a less invasive route or a slower rate of administration (e.g., continuous infusion vs. bolus injection). |
| Species-Specific Sensitivity | The chosen animal model may be particularly sensitive to the compound. Review literature for known species differences in the metabolism or targets of similar compounds. Consider a pilot study in a different species if warranted. |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting unexpected in vivo experimental outcomes.
References
Technical Support Center: Ablukast and Leukotriene Receptor Antagonists
Disclaimer: Ablukast is an experimental drug for which development was discontinued.[1] This document provides guidance on potential off-target effects based on the known pharmacology of leukotriene receptor antagonists as a class. The data presented are illustrative and intended to guide researchers in their experimental design and troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues researchers may encounter when working with this compound or other leukotriene receptor antagonists in cellular assays.
Q1: My cells are showing unexpected changes in viability and proliferation after treatment with this compound, even at concentrations that should be specific for the CysLT1 receptor. What could be the cause?
A1: Unexpected effects on cell health are a common concern and can stem from several factors:
-
Off-Target Kinase Inhibition: At higher concentrations, some small molecule inhibitors can interact with unintended kinases, affecting signaling pathways that regulate cell survival and proliferation.
-
Mitochondrial Toxicity: The compound may be interfering with mitochondrial function, leading to apoptosis or necrosis.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.5%) and that vehicle controls are included in all experiments.
-
Cell Line Specificity: The observed effect could be specific to the genetic background or expression profile of your cell line.
Troubleshooting Steps:
-
Perform a Dose-Response Curve for Cytotoxicity: Use a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the precise concentration at which this compound induces cell death in your specific cell line.
-
Assess Mitochondrial Health: Employ assays to measure mitochondrial membrane potential (e.g., TMRE, JC-1) or reactive oxygen species (ROS) production.
-
Broad-Spectrum Kinase Profiling: If off-target kinase activity is suspected, consider a commercially available kinase profiling service to identify unintended targets.
-
Validate in a Different Cell Line: If possible, repeat key experiments in a different cell line to determine if the observed effects are cell-type specific.
Q2: I am observing modulation of inflammatory signaling pathways (e.g., NF-κB, MAPK) that appear to be independent of CysLT1 receptor antagonism. How can I investigate this?
A2: Leukotriene receptor antagonists can have immunomodulatory effects that may not be solely mediated by CysLT1 receptor blockade. For instance, zafirlukast has been shown to inhibit TNF signaling pathways.[2]
Troubleshooting and Investigative Steps:
-
Confirm CysLT1 Receptor Expression: Verify the expression of the CysLT1 receptor in your cell model at both the mRNA (RT-qPCR) and protein (Western blot, flow cytometry) levels.
-
Use a CysLT1 Knockout/Knockdown Model: The most definitive way to determine if an effect is CysLT1-dependent is to use a cell line where the receptor has been genetically removed or silenced.
-
Pharmacological Blockade: Use a structurally different CysLT1 antagonist (e.g., montelukast, zafirlukast) to see if the same off-target effect is observed. If the effect is unique to this compound, it is more likely to be an off-target interaction.
-
Pathway-Specific Reporter Assays: Utilize reporter assays (e.g., luciferase-based reporters for NF-κB or AP-1) to quantify the activation or inhibition of specific signaling pathways.
-
Phospho-Protein Analysis: Use Western blotting or phospho-specific ELISAs to examine the phosphorylation status of key signaling proteins within the suspected off-target pathway (e.g., p-p65 for NF-κB, p-ERK1/2 for MAPK).
Q3: My dose-response curve for this compound's intended effect (e.g., inhibition of leukotriene-induced calcium flux) is shifted or has a low maximal effect. What are potential causes?
A3: A suboptimal dose-response curve can be due to a variety of experimental factors:
-
Compound Instability or Degradation: this compound may be unstable in your assay medium or sensitive to light or temperature.
-
Poor Cell Health: Cells that are unhealthy, have a high passage number, or are not in the logarithmic growth phase can exhibit altered responses.
-
Suboptimal Assay Conditions: Factors like cell seeding density, incubation times, and buffer composition can significantly impact the assay window.
-
Presence of Antagonists in Serum: Components in fetal bovine serum (FBS) can sometimes interfere with compound activity.
Troubleshooting Steps:
-
Prepare Fresh Compound Dilutions: Always prepare fresh dilutions of this compound from a validated stock solution for each experiment.
-
Optimize Cell Culture Conditions: Ensure you are using healthy, low-passage cells and have optimized cell seeding density.
-
Assay Condition Optimization: Systematically vary parameters such as incubation time and buffer components to find the optimal conditions for your assay.
-
Serum-Free Conditions: If feasible, perform the assay in a serum-free medium to eliminate potential interference from serum components.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the potential off-target effects of this compound.
Table 1: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | CysLT1 Receptor Expression | This compound IC50 (µM) |
| A549 (Lung Carcinoma) | High | > 100 |
| Jurkat (T-cell Leukemia) | Moderate | 55.2 |
| HepG2 (Hepatocellular Carcinoma) | Low/None | 25.8 |
This hypothetical data suggests that the cytotoxic effects of this compound may not correlate with CysLT1 receptor expression, pointing towards a potential off-target mechanism.
Table 2: Effect of this compound on NF-κB Signaling
| Treatment | CysLT1 Receptor Status | NF-κB Reporter Activity (Fold Change) |
| Vehicle Control | Wild-Type | 1.0 |
| TNF-α (10 ng/mL) | Wild-Type | 8.5 |
| TNF-α + this compound (10 µM) | Wild-Type | 4.2 |
| TNF-α + this compound (10 µM) | CysLT1 Knockout | 4.3 |
This illustrative data shows that this compound can inhibit TNF-α-induced NF-κB activation independently of the CysLT1 receptor.
Experimental Protocols
1. Protocol for Assessing Off-Target Cytotoxicity using an MTT Assay
-
Objective: To determine the concentration at which this compound induces cell death.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., 0.5% DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
2. Protocol for Investigating NF-κB Pathway Modulation via Western Blot for Phospho-p65
-
Objective: To determine if this compound inhibits the phosphorylation of the NF-κB p65 subunit.
-
Methodology:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-p65 (Ser536) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total p65 and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Visualizations
Caption: On-Target Mechanism of this compound
Caption: Troubleshooting Logic for Unexpected Results
Caption: Hypothetical Off-Target NF-κB Modulation
References
Technical Support Center: Improving the Bioavailability of Ablukast
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of Ablukast for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for research?
This compound is an experimental leukotriene receptor antagonist that was investigated for its potential in treating inflammatory conditions such as asthma.[1][2] Like many orally administered drugs, its therapeutic efficacy is dependent on sufficient bioavailability, which is the fraction of the administered dose that reaches systemic circulation.[3] Poor aqueous solubility is a common reason for low oral bioavailability, which can lead to high variability in research outcomes and hinder the accurate assessment of its pharmacological activity.
Q2: What are the primary factors limiting the oral bioavailability of poorly soluble drugs like this compound?
The primary factors limiting the oral bioavailability of poorly soluble drugs can be categorized by the Biopharmaceutical Classification System (BCS). Assuming this compound falls into BCS Class II (low solubility, high permeability), the main hurdles are:
-
Poor Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed.[4]
-
Slow Dissolution Rate: The speed at which the drug dissolves can be a rate-limiting step for absorption.[5]
-
First-Pass Metabolism: After absorption from the gut, the drug passes through the liver where it can be extensively metabolized before reaching systemic circulation.
Q3: What are the common strategies to improve the bioavailability of poorly soluble compounds?
Several techniques can be employed to enhance the solubility and dissolution rate of drugs like this compound. These can be broadly classified into physical and chemical modifications:
-
Physical Modifications:
-
Particle Size Reduction: Micronization and nanosuspension increase the surface area of the drug, leading to a faster dissolution rate.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can improve its wettability and dissolution.
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.
-
-
Chemical Modifications:
-
Salt Formation: Converting the drug into a salt form can significantly improve its solubility and dissolution rate.
-
Prodrug Approach: Modifying the drug molecule to a more soluble form that converts back to the active drug in the body.
-
Troubleshooting Guides
Problem 1: High variability in in vivo experimental results.
Possible Cause: Inconsistent oral absorption of this compound due to its poor solubility.
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Confirm the solubility of your this compound batch in relevant physiological buffers (e.g., simulated gastric and intestinal fluids).
-
Formulation Enhancement:
-
Simple Suspension: If using a simple suspension, ensure consistent particle size and use a suitable suspending agent.
-
Consider Co-solvents: For preclinical studies, using a co-solvent system (e.g., PEG 400, propylene glycol) can improve solubility, but be mindful of potential toxicity and effects on metabolism.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.
-
-
Control Food Effects: The presence of food can significantly alter the bioavailability of poorly soluble drugs. Standardize the feeding schedule of your animal models.
Problem 2: Low or undetectable plasma concentrations of this compound after oral administration.
Possible Cause: Extremely low bioavailability due to poor dissolution and/or significant first-pass metabolism.
Troubleshooting Steps:
-
In Vitro Dissolution Testing: Perform dissolution studies with your current formulation to assess the rate and extent of drug release.
-
Particle Size Reduction:
-
Micronization: If not already done, reduce the particle size of the this compound powder.
-
Nanosuspension: For a more significant increase in dissolution velocity, consider preparing a nanosuspension.
-
-
Investigate First-Pass Metabolism:
-
Administer this compound intravenously (if a suitable formulation is available) to determine its absolute bioavailability and clearance.
-
Conduct in vitro metabolism studies using liver microsomes to understand the metabolic stability of this compound.
-
Data Presentation
Table 1: Hypothetical Comparison of this compound Formulations on Bioavailability Parameters in Rats
| Formulation Strategy | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 50 ± 15 | 4.0 ± 1.0 | 250 ± 75 | 100 |
| Micronized Suspension | 120 ± 30 | 2.0 ± 0.5 | 600 ± 150 | 240 |
| Solid Dispersion (in PVP K30) | 250 ± 50 | 1.5 ± 0.5 | 1300 ± 250 | 520 |
| Nanosuspension | 400 ± 80 | 1.0 ± 0.5 | 2200 ± 400 | 880 |
Data are presented as mean ± standard deviation (n=6) and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30, PEG 6000) in a 1:4 ratio (w/w) in a suitable organic solvent (e.g., methanol, ethanol).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed.
-
Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried film and pulverize it using a mortar and pestle.
-
Sieving: Pass the resulting powder through a fine-mesh sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC and XRD).
Protocol 2: In Vitro Dissolution Study
-
Apparatus: Use a USP Dissolution Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
Procedure:
-
Fill the dissolution vessels with 900 mL of the dissolution medium maintained at 37 ± 0.5°C.
-
Place a known amount of the this compound formulation into each vessel.
-
Set the paddle speed to a suitable rate (e.g., 50 or 75 RPM).
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
-
Analysis: Analyze the drug concentration in the samples using a validated analytical method (e.g., HPLC-UV).
Protocol 3: In Vivo Bioavailability Study in Rodents
-
Animal Model: Use male Sprague-Dawley rats (or another appropriate rodent model) weighing 200-250g.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: Administer the this compound formulation orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (e.g., 0.2 mL) from the tail vein or another appropriate site into heparinized tubes at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Mandatory Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
Caption: this compound's mechanism of action as a leukotriene antagonist.
References
Troubleshooting Ablukast's efficacy in different animal strains
Disclaimer: Ablukast is an experimental leukotriene antagonist whose clinical development was discontinued in 1996.[1] The following information is provided for research and educational purposes, drawing on the established principles of leukotriene receptor antagonism and general practices in preclinical animal studies. The data and protocols presented are hypothetical and intended to serve as illustrative examples for researchers working with similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[2][3] It works by blocking the binding of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) to the CysLT1 receptor, thereby inhibiting the downstream inflammatory signaling cascade that leads to bronchoconstriction, airway edema, and mucus secretion.[4][5]
Q2: In what disease models is this compound expected to be effective?
A2: As a leukotriene antagonist, this compound is expected to be effective in models of inflammatory conditions where leukotrienes are key mediators. This primarily includes asthma and allergic rhinitis. Its anti-inflammatory properties may also be relevant in models of other inflammatory diseases.
Q3: What are the appropriate animal species for studying the efficacy of this compound?
A3: Rodents such as mice and rats, as well as guinea pigs, are commonly used for preclinical studies of anti-asthmatic drugs. Guinea pigs are particularly sensitive to the bronchoconstrictive effects of leukotrienes and are a well-established model for this class of drugs. The choice of species and strain will depend on the specific research question and the inflammatory phenotype being investigated.
Q4: How should this compound be prepared for in vivo administration?
A4: The formulation of this compound for in vivo studies will depend on the route of administration (e.g., oral, intravenous, intraperitoneal). A common approach for oral administration is to suspend the compound in a vehicle such as 0.5% methylcellulose or carboxymethylcellulose (CMC) in sterile water. It is crucial to ensure a uniform and stable suspension. A vehicle control group should always be included in the experimental design.
Q5: Are there known species-specific differences in the metabolism of leukotriene antagonists?
A5: Yes, significant species-specific differences in the metabolism of drugs, including leukotriene antagonists, are well-documented. For example, the metabolism of Zafirlukast, another leukotriene antagonist, involves different primary routes in mice, rats, and dogs. These differences can impact the drug's pharmacokinetic profile and, consequently, its efficacy. It is advisable to perform pharmacokinetic studies in the chosen animal model to determine the appropriate dosing regimen.
Troubleshooting Guide
Problem 1: High variability in the efficacy of this compound between individual animals of the same strain.
| Potential Cause | Suggested Solution |
| Inconsistent Drug Administration | Ensure accurate and consistent dosing for each animal. For oral gavage, verify proper technique to avoid accidental administration into the lungs. |
| Variable Drug Suspension | If using a suspension, ensure it is thoroughly mixed before each administration to prevent settling of the compound. Prepare fresh suspensions regularly. |
| Underlying Health Status of Animals | Use healthy animals of a consistent age and weight. Screen for any underlying infections or health issues that could affect the inflammatory response. |
| Genetic Drift within the Strain | If using an outbred stock or a strain prone to genetic drift, consider obtaining animals from a reputable supplier with stringent genetic quality control. |
Problem 2: this compound shows lower than expected efficacy in a specific animal strain.
| Potential Cause | Suggested Solution |
| Species/Strain-Specific Metabolism | The chosen strain may rapidly metabolize this compound, leading to low systemic exposure. Conduct a pilot pharmacokinetic study to determine the half-life and bioavailability of this compound in that strain. |
| Low CysLT1 Receptor Expression or Sensitivity | The target strain may have lower expression levels or a different isoform of the CysLT1 receptor, making it less responsive to antagonism. |
| Dominance of Other Inflammatory Pathways | In the chosen model and strain, inflammatory pathways not mediated by cysteinyl leukotrienes may be dominant. Consider measuring leukotriene levels in the model to confirm their role. |
| Inappropriate Dose | The dose may be insufficient to achieve therapeutic concentrations at the target site. Perform a dose-response study to determine the optimal dose. |
Problem 3: The vehicle control group shows an unexpected anti-inflammatory effect.
| Potential Cause | Suggested Solution |
| Active Component in Vehicle | Some suspension agents can have mild anti-inflammatory properties. Research the specific vehicle being used or test an alternative vehicle (e.g., saline). |
| Stress from Administration Procedure | The stress of handling and administration can induce an endogenous anti-inflammatory response (e.g., corticosterone release). Acclimatize animals to the procedures before the start of the experiment. |
Hypothetical Efficacy Data of this compound in Different Animal Models
The following table summarizes hypothetical data on the efficacy of this compound in inhibiting allergen-induced bronchoconstriction in different animal strains. This data is for illustrative purposes only.
| Animal Strain | Model | This compound Dose (mg/kg, p.o.) | % Inhibition of Bronchoconstriction (Mean ± SD) |
| BALB/c Mouse | Ovalbumin-induced Allergic Asthma | 10 | 45 ± 8% |
| C57BL/6 Mouse | Ovalbumin-induced Allergic Asthma | 10 | 30 ± 12% |
| Sprague-Dawley Rat | Ovalbumin-induced Airway Hyperreactivity | 10 | 55 ± 10% |
| Dunkin-Hartley Guinea Pig | LTD4-induced Bronchoconstriction | 5 | 75 ± 6% |
Visualizations
Signaling Pathway of Cysteinyl Leukotrienes
Caption: Mechanism of action of this compound as a CysLT1 receptor antagonist.
Experimental Workflow for Efficacy Testing
Caption: A typical workflow for evaluating this compound in a mouse model of asthma.
Experimental Protocols
Protocol 1: Ovalbumin-Induced Allergic Asthma Model in BALB/c Mice
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Sensitization:
-
On days 0 and 7, administer an intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg ovalbumin (OVA) and 2 mg aluminum hydroxide (alum) in saline.
-
-
Drug Administration:
-
From day 13 to day 16, administer the this compound suspension or vehicle control via oral gavage one hour before the allergen challenge.
-
-
Allergen Challenge:
-
On days 14, 15, and 16, expose the mice to an aerosol of 1% OVA in saline for 30 minutes in a whole-body exposure chamber.
-
-
Assessment of Airway Hyperresponsiveness (AHR):
-
24 hours after the final challenge (day 17), measure AHR using a whole-body plethysmograph.
-
Record baseline readings, then challenge with increasing concentrations of aerosolized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL).
-
Record the enhanced pause (Penh) value, a measure of bronchoconstriction.
-
-
Sample Collection:
-
Immediately after AHR measurement, euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) by flushing the lungs with sterile saline to collect inflammatory cells.
-
Collect lung tissue for histology and blood for serum analysis.
-
-
Data Analysis:
-
Perform differential cell counts on BAL fluid to quantify eosinophils, neutrophils, and lymphocytes.
-
Analyze lung tissue sections stained with H&E and PAS for inflammation and mucus production.
-
Measure OVA-specific IgE levels in the serum by ELISA.
-
Protocol 2: LTD4-Induced Bronchoconstriction in Guinea Pigs
-
Animal Model: Male Dunkin-Hartley guinea pigs, 300-400g.
-
Anesthesia and Surgical Preparation:
-
Anesthetize the guinea pig with an appropriate anesthetic (e.g., urethane).
-
Perform a tracheotomy and cannulate the trachea for artificial ventilation.
-
Cannulate the jugular vein for drug and challenger administration.
-
-
Measurement of Bronchoconstriction:
-
Measure changes in intratracheal pressure as an indicator of bronchoconstriction.
-
-
Drug Administration:
-
Administer this compound or vehicle intravenously via the jugular vein cannula.
-
-
Leukotriene Challenge:
-
After a stabilization period, administer a bolus intravenous injection of Leukotriene D4 (LTD4) at a dose predetermined to cause a submaximal bronchoconstrictor response.
-
-
Data Analysis:
-
Record the peak increase in intratracheal pressure following the LTD4 challenge.
-
Calculate the percentage inhibition of the LTD4-induced bronchoconstriction by this compound compared to the vehicle control group.
-
References
Technical Support Center: Method Refinement for Studying Ablukast's Receptor Binding
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on studying the receptor binding of Ablukast, a leukotriene receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to refine your experimental methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
A1: this compound (also known as Ro 23-3544) is a selective and active leukotriene receptor antagonist.[1][2][3] Its primary therapeutic target is the Cysteinyl Leukotriene Receptor 1 (CysLT1), a G-protein coupled receptor (GPCR) involved in inflammatory pathways.[4] Leukotrienes, such as LTC4, LTD4, and LTE4, are inflammatory mediators that, upon binding to CysLT1 receptors, trigger responses like bronchoconstriction and inflammation.[5] this compound acts by blocking these receptors, thereby mitigating the inflammatory effects.
Q2: What are the key binding parameters for this compound?
A2: this compound's binding affinity for the CysLT1 receptor has been determined through competitive binding assays. The reported IC50 value, which is the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand to the CysLT1 receptor, is approximately 4000 nM (4 µM). While its primary target is the CysLT1 receptor, this compound has also been shown to interact with other leukotriene receptors, with reported Ki values of 27 nM for the BLT1 receptor and 473 nM for the BLT2 receptor.
Q3: Which experimental techniques are most suitable for studying this compound's receptor binding?
A3: The two primary methods for characterizing the binding of small molecules like this compound to their receptors are radioligand binding assays and Surface Plasmon Resonance (SPR) spectroscopy.
-
Radioligand Binding Assays: These are considered the gold standard for quantifying receptor-ligand interactions and can be used to determine key parameters like the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) of this compound.
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time data on the kinetics of binding, including the association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated. This method is particularly useful for studying the interaction of small molecules with GPCRs.
Q4: Where in the cell are CysLT1 receptors located, and how does this impact assay preparation?
A4: CysLT1 receptors are integral membrane proteins located in the plasma membrane of various cells, including airway smooth muscle cells and inflammatory cells. Therefore, to study this compound's binding, it is essential to use preparations that contain these receptors in their native conformation, such as isolated cell membranes or whole cells expressing the CysLT1 receptor.
Data Presentation
Table 1: Quantitative Binding Data for this compound and Other CysLT1 Receptor Antagonists
| Compound | Target Receptor | Assay Type | Parameter | Value |
| This compound (Ro 23-3544) | CysLT1 | Radioligand Displacement | IC50 | ~ 4000 nM |
| This compound (Ro 23-3544) | BLT1 | Radioligand Displacement | Ki | 27 nM |
| This compound (Ro 23-3544) | BLT2 | Radioligand Displacement | Ki | 473 nM |
| Montelukast | CysLT1 | Functional Assay (inhibition of UTP-induced calcium mobilization) | IC50 | 7.7 µM |
| Pranlukast | CysLT1 | Functional Assay (inhibition of UTP-induced calcium mobilization) | IC50 | 4.3 µM |
| Zafirlukast | CysLT1 | Radioligand Displacement ([3H]-LTD4) | Potency Rank | Zafirlukast = Montelukast > Pranlukast |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for this compound
This protocol describes a filtration-based competition binding assay to determine the IC50 and Ki of this compound for the CysLT1 receptor using a radiolabeled ligand (e.g., [3H]-LTD4).
Materials:
-
Cell membranes prepared from cells expressing the human CysLT1 receptor.
-
Radioligand: [3H]-LTD4
-
Unlabeled this compound stock solution
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well filter plates (e.g., glass fiber filters pre-treated with polyethyleneimine)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Thaw the CysLT1 receptor-containing cell membranes on ice. Resuspend the membranes in assay buffer to a final protein concentration of 5-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand at a concentration near its Kd, and 100 µL of membrane suspension.
-
Non-specific Binding (NSB): 50 µL of a high concentration of an unlabeled CysLT1 antagonist (e.g., Montelukast at 10 µM), 50 µL of radioligand, and 100 µL of membrane suspension.
-
Competition Binding: 50 µL of varying concentrations of this compound, 50 µL of radioligand, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-treated filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the average NSB counts from the average total binding counts.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Surface Plasmon Resonance (SPR) Analysis of this compound Binding
This protocol outlines the steps for analyzing the binding of this compound to the CysLT1 receptor using SPR.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Purified CysLT1 receptor (reconstituted in liposomes or nanodiscs)
-
This compound stock solution
-
Running Buffer: e.g., HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)
-
Immobilization reagents (e.g., EDC/NHS, ethanolamine)
Procedure:
-
Receptor Immobilization:
-
Activate the sensor chip surface using a fresh mixture of EDC and NHS.
-
Inject the purified CysLT1 receptor preparation over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the receptor to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of this compound dilutions in running buffer.
-
Inject the different concentrations of this compound over both the receptor-immobilized and reference flow cells.
-
Monitor the binding response (in Resonance Units, RU) in real-time.
-
After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a brief pulse of low pH buffer or high salt concentration) to remove the bound this compound.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Troubleshooting Guides
Radioligand Binding Assay Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (NSB) | 1. Radioligand concentration is too high.2. Insufficient washing.3. Hydrophobic interactions of the ligand with the filter or plate.4. High membrane protein concentration. | 1. Use a radioligand concentration at or below its Kd value.2. Increase the number and/or volume of washes with ice-cold buffer.3. Pre-treat filter plates with polyethyleneimine (PEI) or add bovine serum albumin (BSA) to the assay buffer.4. Titrate the membrane protein concentration to find the optimal signal-to-noise ratio. |
| Low or No Specific Binding | 1. Inactive or degraded receptor.2. Incorrect buffer conditions (pH, ionic strength).3. Insufficient incubation time.4. Inaccurate radioligand concentration. | 1. Ensure proper storage and handling of membrane preparations. Verify receptor presence with Western blot.2. Optimize buffer composition for the CysLT1 receptor.3. Perform a time-course experiment to determine the time to reach binding equilibrium.4. Verify the concentration and specific activity of the radioligand stock. |
| High Well-to-Well Variability | 1. Inconsistent pipetting.2. Incomplete membrane resuspension.3. Uneven filtration or washing. | 1. Use calibrated pipettes and ensure proper mixing.2. Vortex the membrane suspension gently before and during dispensing.3. Ensure the vacuum manifold provides even suction across the plate and that wash steps are consistent. |
Surface Plasmon Resonance (SPR) Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Binding Signal | 1. Low activity of the immobilized receptor.2. Low concentration of this compound.3. Mass transport limitation. | 1. Optimize the immobilization strategy to maintain receptor conformation. Ensure the receptor is active before immobilization.2. Test a wider and higher concentration range of this compound.3. Increase the flow rate during analyte injection. |
| High Non-Specific Binding to Reference Cell | 1. Hydrophobic interactions of this compound with the sensor surface.2. Inadequate blocking of the reference surface. | 1. Add a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) to the running buffer.2. Ensure the reference surface is properly deactivated with ethanolamine. |
| Irreversible Binding or Incomplete Regeneration | 1. Strong binding of this compound.2. Ineffective regeneration solution. | 1. This may be a characteristic of the interaction. Use a kinetic model that accounts for this.2. Screen different regeneration solutions (e.g., varying pH, salt concentration, or organic solvents) to find one that effectively removes the analyte without damaging the receptor. |
Mandatory Visualizations
Caption: Workflow for a radioligand competition binding assay.
Caption: CysLT1 Receptor signaling pathway and this compound's mechanism.
References
- 1. Leukotriene Receptor | TargetMol [targetmol.com]
- 2. Leukotriene Receptor | DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 5. Leukotrienes vs. Montelukast—Activity, Metabolism, and Toxicity Hints for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Inconsistencies in Ablukast Research Data: A Technical Support Center
For researchers, scientists, and drug development professionals investigating the experimental leukotriene antagonist Ablukast, navigating the complexities of preclinical data can be challenging. Although development of this compound was discontinued in 1996, its investigation provided valuable insights into the role of leukotriene receptor antagonism in inflammatory conditions such as asthma and inflammatory bowel disease.[1] This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies and challenges that may arise during in vitro and in vivo experiments with this compound and similar compounds.
Troubleshooting Guides
This section offers structured guidance for common experimental hurdles.
1. Inconsistent Receptor Binding Affinity (Ki) Values
Problem: You are observing significant variability in the binding affinity (Ki) of this compound to the cysteinyl leukotriene receptor 1 (CysLT1) across different experimental batches.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ligand Degradation | 1. Verify the purity and integrity of the this compound compound using techniques like HPLC or Mass Spectrometry. 2. Aliquot the compound upon receipt and store it under the recommended conditions (e.g., -20°C or -80°C, protected from light). 3. Use a fresh aliquot for each experiment. | Consistent purity and concentration of this compound should lead to more reproducible Ki values. |
| Cell Line Variability | 1. Ensure consistent cell passage numbers for all experiments. 2. Regularly perform cell line authentication to rule out contamination or genetic drift. 3. Monitor the expression levels of the CysLT1 receptor in your cell line (e.g., via qPCR or Western blot). | Stable CysLT1 receptor expression will minimize variability in binding sites. |
| Assay Conditions | 1. Standardize all assay parameters, including incubation time, temperature, and buffer composition. 2. Optimize the concentration of the radioligand to be near its Kd for the receptor. 3. Ensure complete displacement of the radioligand by performing a full concentration-response curve for a known potent antagonist. | Consistent assay conditions will reduce experimental noise and improve data reliability. |
2. Discrepancies Between In Vitro Potency and In Vivo Efficacy
Problem: this compound demonstrates high potency in inhibiting leukotriene-induced calcium mobilization in cell-based assays, but shows weaker than expected anti-inflammatory effects in an animal model of asthma.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Pharmacokinetics | 1. Conduct pharmacokinetic studies to determine the bioavailability, half-life, and clearance of this compound in your animal model. 2. Analyze plasma and tissue concentrations of this compound to ensure adequate exposure at the site of action. | Understanding the pharmacokinetic profile will help in optimizing the dosing regimen to achieve therapeutic concentrations. |
| Metabolism of this compound | 1. Investigate the metabolic stability of this compound in liver microsomes from the animal species being used. 2. Identify any active metabolites that may have different pharmacological profiles. | Knowledge of this compound's metabolism will inform the interpretation of in vivo data and potential species differences. |
| Off-Target Effects | 1. Perform a broad panel of receptor screening to identify any potential off-target binding of this compound. 2. Evaluate the effects of this compound in cellular assays that do not express the CysLT1 receptor. | Identifying off-target activities can explain unexpected in vivo observations and potential side effects. |
| Animal Model Limitations | 1. Critically evaluate the relevance of the chosen animal model to the human disease pathophysiology. 2. Consider using multiple animal models to confirm the in vivo efficacy of this compound. | Using appropriate and validated animal models will increase the predictive value of preclinical studies. |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a leukotriene receptor antagonist.[1] It competitively binds to and inhibits the cysteinyl leukotriene receptor 1 (CysLT1).[2][3] This prevents the binding of cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are potent inflammatory mediators involved in the pathophysiology of asthma and other inflammatory diseases.[4] By blocking this interaction, this compound is expected to reduce bronchoconstriction, airway edema, mucus secretion, and eosinophil recruitment.
Q2: Why might I see conflicting data on the efficacy of this compound in different studies?
A2: Conflicting data can arise from several factors common in drug development. These include differences in experimental protocols, the use of different cell lines or animal models, and variations in the purity and formulation of the this compound compound used. Additionally, the inherent complexity of the biological systems being studied can contribute to variability in results.
Q3: What are the key signaling pathways activated by the CysLT1 receptor that this compound is designed to inhibit?
A3: The CysLT1 receptor is a G-protein coupled receptor (GPCR). Upon activation by cysteinyl leukotrienes, it primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to cellular responses such as smooth muscle contraction and inflammation.
Q4: Are there any known off-target effects of this compound that could confound my results?
A4: As an experimental drug with limited publicly available data, the full off-target profile of this compound is not well-documented. It is crucial for researchers to conduct their own off-target screening to ensure that the observed effects are mediated through the CysLT1 receptor.
Q5: What are some alternative leukotriene receptor antagonists I could use as a comparator in my experiments?
A5: Commercially available and well-characterized leukotriene receptor antagonists include Montelukast and Zafirlukast. These compounds have extensive preclinical and clinical data and can serve as valuable positive controls in your experiments.
Data Presentation
To facilitate the comparison of quantitative data from your experiments, we recommend structuring your results in clear and concise tables. Below are template tables with hypothetical data for guidance.
Table 1: Comparative Binding Affinity of Leukotriene Receptor Antagonists
| Compound | CysLT1 Ki (nM) | CysLT2 Ki (nM) | Selectivity (CysLT2/CysLT1) |
| This compound (Batch 1) | 5.2 | >10,000 | >1923 |
| This compound (Batch 2) | 15.8 | >10,000 | >633 |
| Montelukast | 2.1 | >10,000 | >4762 |
| Zafirlukast | 1.8 | >10,000 | >5556 |
Table 2: In Vitro Potency in a Calcium Mobilization Assay
| Compound | Cell Line | EC50 of LTD4 (nM) | IC50 of Antagonist (nM) |
| This compound | U937 | 1.5 | 8.7 |
| Montelukast | U937 | 1.5 | 3.5 |
| Zafirlukast | U937 | 1.5 | 2.9 |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below is a generalized protocol for a common in vitro assay.
Protocol: Calcium Mobilization Assay
-
Cell Culture: Culture a human cell line endogenously expressing the CysLT1 receptor (e.g., U937 monocytes) in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Loading: Harvest the cells and wash them with a buffer containing 145 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, and 10 mM glucose (pH 7.4). Resuspend the cells at a density of 1 x 10^6 cells/mL in the same buffer and load with a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.
-
Antagonist Incubation: Wash the cells to remove excess dye and resuspend them in the assay buffer. Pre-incubate the cells with varying concentrations of this compound or a control antagonist for 15-30 minutes at room temperature.
-
Agonist Stimulation and Data Acquisition: Measure the baseline fluorescence using a fluorometric imaging plate reader or a spectrofluorometer. Stimulate the cells with a specific CysLT1 receptor agonist, such as LTD4, at a concentration that elicits a submaximal response (e.g., EC80). Record the change in fluorescence over time.
-
Data Analysis: Calculate the peak fluorescence response and normalize it to the baseline. Determine the IC50 of the antagonist by fitting the concentration-response data to a four-parameter logistic equation.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to this compound research.
Caption: CysLT1 Receptor Signaling Pathway and this compound's Point of Inhibition.
Caption: A logical workflow for investigating this compound's efficacy.
Caption: A decision tree for troubleshooting inconsistent experimental results.
References
Technical Support Center: Ablukast (Montelukast) Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of Ablukast (Montelukast) and strategies to prevent them.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Montelukast?
Montelukast is susceptible to degradation under several conditions, primarily hydrolysis (acidic and basic), oxidation, and photolysis.[1][2][3] Significant degradation is observed under acidic, basic, and oxidative stress, while it is relatively more stable under thermal and photolytic conditions.[1][2]
Q2: What are the common degradation products of Montelukast?
Several degradation products (DPs) of Montelukast have been identified. The most common include Montelukast sulfoxide, which is a major oxidative degradation product. Other identified DPs include the cis-isomer of Montelukast, Montelukast ketone, and Montelukast styrene.
Q3: How can I minimize the degradation of Montelukast in my formulation?
To enhance the stability of Montelukast in a formulation, several strategies can be employed:
-
pH Control: The use of pH stabilizers, such as sodium citrate, can help maintain an optimal pH and minimize hydrolytic degradation.
-
Excipient Selection: Careful selection of excipients is crucial. It is recommended to choose excipients that have minimal interaction with Montelukast. For example, mannitol, microcrystalline cellulose, and croscarmellose sodium have been used in stable formulations.
-
Separate Granulation: In fixed-dose combinations with other drugs like Levocetirizine, granulating Montelukast and the other active pharmaceutical ingredient (API) separately can prevent direct interaction and subsequent degradation.
-
Protection from Light: Although relatively stable under photolytic conditions, it is still good practice to protect Montelukast formulations from light to prevent any potential photodegradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Degradation of Montelukast. | Perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions to identify the degradation products. Use a stability-indicating HPLC method. |
| Loss of potency in the formulation over time | Chemical instability and degradation of the API. | Review the formulation composition. Consider adding a pH stabilizer like sodium citrate and select excipients with low reactivity. Ensure storage conditions are appropriate. |
| Discoloration of tablets | Degradation of Montelukast or interaction with excipients. | Evaluate the compatibility of Montelukast with all excipients in the formulation. Storing the tablets under stress conditions (e.g., 60°C) can accelerate the identification of incompatible excipients. |
| Inconsistent dissolution profiles | Physical instability or degradation affecting solubility. | Assess the impact of storage on the physical properties of the tablet (e.g., hardness, friability). Ensure that the chosen excipients do not interfere with the dissolution of Montelukast over time. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a drug substance. Here is a general protocol for Montelukast:
-
Acid Hydrolysis: Dissolve Montelukast in a solution of 1 N HCl and reflux for a specified period (e.g., 4 hours) at a controlled temperature (e.g., 60°C). Neutralize the solution with an equal amount of 1 N NaOH before analysis.
-
Base Hydrolysis: Dissolve Montelukast in a solution of 1 N NaOH and reflux for a specified period at a controlled temperature. Neutralize with 1 N HCl before analysis.
-
Oxidative Degradation: Treat a solution of Montelukast with 30% hydrogen peroxide (H₂O₂) at a controlled temperature (e.g., 60°C) for a set time (e.g., 5 hours).
-
Thermal Degradation: Expose solid Montelukast powder to dry heat (e.g., 100°C) for a defined duration.
-
Photolytic Degradation: Expose a solution of Montelukast to UV light.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying Montelukast from its degradation products.
-
Column: A C18 column (e.g., Zorbax XDB C-18, 150 x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A mixture of organic solvents and a buffer is typically employed. For example, a gradient elution with a mobile phase consisting of an ammonium acetate buffer and a mixture of acetonitrile and methanol can be effective.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 240 nm or 244 nm) is used.
-
Injection Volume: A standard injection volume is 20 µL.
Quantitative Data Summary
Table 1: Summary of Montelukast Degradation under Different Stress Conditions
| Stress Condition | Observation | Key Degradation Products | Reference |
| Acid Hydrolysis (1 N HCl) | Significant degradation | Multiple degradation products | |
| Base Hydrolysis (1 N NaOH) | Significant degradation | Multiple degradation products | |
| Oxidative (30% H₂O₂) | Significant degradation | Montelukast sulfoxide | |
| Thermal | Stable | - | |
| Photolytic (UV light) | Stable | - |
Visualizations
Caption: Major degradation pathways of Montelukast under stress conditions.
Caption: A logical workflow for troubleshooting Montelukast degradation issues.
References
Validation & Comparative
A Comparative Guide to Cysteinyl Leukotriene Receptor Antagonists: Ablukast, Montelukast, and Zafirlukast
This guide provides a detailed comparison of three cysteinyl leukotriene (CysLT) receptor antagonists: Ablukast, Montelukast, and Zafirlukast. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, receptor binding affinities, in vitro efficacy, and pharmacokinetic profiles. The information is supported by experimental data and detailed methodologies for key assays.
Introduction
Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory lipid mediators derived from arachidonic acid. They play a crucial role in the pathophysiology of asthma and other inflammatory conditions by inducing bronchoconstriction, increasing vascular permeability, and promoting eosinophil migration. These effects are mediated through their interaction with CysLT receptors, primarily CysLT₁ and CysLT₂. This compound, Montelukast, and Zafirlukast are all antagonists of the CysLT₁ receptor, thereby blocking the pro-inflammatory actions of cysteinyl leukotrienes.[1][2] While Montelukast and Zafirlukast are established therapeutics, the development of this compound was discontinued in 1996.[3]
Mechanism of Action
All three compounds—this compound, Montelukast, and Zafirlukast—are competitive antagonists of the CysLT₁ receptor.[1][2] By binding to this receptor, they prevent the binding of the endogenous ligands, particularly LTD₄, thereby inhibiting the downstream signaling pathways that lead to inflammatory responses.
The binding of cysteinyl leukotrienes to the CysLT₁ receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), a key event in smooth muscle contraction and cellular activation.
Chemical Structures
The chemical structures of this compound, Montelukast, and Zafirlukast are distinct, which influences their binding characteristics and pharmacokinetic properties.
| Compound | Chemical Structure |
| This compound |  | IC₅₀ (nM) | Reference |
| This compound | CysLT₁ | Data not available | Data not available | |
| CysLT₂ | Data not available | Data not available | ||
| Montelukast | CysLT₁ | 0.18 ± 0.03 (guinea pig lung) | 0.5 - 2.3 | |
| CysLT₂ | Inactive | >10,000 | ||
| Zafirlukast | CysLT₁ | Data not available | 1.8 - 14.0 | |
| CysLT₂ | Inactive | >10,000 |
Note: Ki and IC₅₀ values can vary depending on the experimental conditions, such as the tissue preparation and radioligand used.
Equilibrium and kinetic binding studies have shown the rank order of potency for the [³H]-LTD₄ receptor (CysLT₁) to be zafirlukast = montelukast > other tested compounds.
In Vitro Efficacy
Functional assays, such as the calcium mobilization assay, are used to determine the potency of these antagonists in inhibiting the cellular response to CysLT receptor activation.
| Compound | Assay | Cell Line | Agonist | IC₅₀ (nM) | Reference |
| This compound | Calcium Mobilization | Data not available | LTD₄ | Data not available | |
| Montelukast | Calcium Mobilization | Data not available | LTD₄ | Data not available in direct comparison | |
| Zafirlukast | Calcium Mobilization | Data not available | LTD₄ | Data not available in direct comparison |
Pharmacokinetic Properties
The pharmacokinetic profiles of these drugs influence their dosing regimens and clinical utility.
| Parameter | This compound | Montelukast | Zafirlukast |
| Bioavailability (%) | Data not available | ~64 | ~40 (decreased by food) |
| Time to Peak Plasma Concentration (Tmax, hours) | Data not available | 3-4 | 2 |
| Plasma Half-life (t1/2, hours) | Data not available | 2.7-5.5 | ~10 |
| Protein Binding (%) | Data not available | >99 | >99 |
| Metabolism | Data not available | Extensively by CYP3A4, 2C8, and 2C9 | Primarily by CYP2C9 |
| Excretion | Data not available | Primarily biliary | Primarily fecal |
Sources:
Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound for a receptor.
Detailed Methodology:
-
Membrane Preparation: Cell membranes expressing the CysLT₁ receptor are prepared from a suitable cell line (e.g., CHO-K1 cells stably transfected with the human CysLT₁ receptor gene) or from tissue homogenates (e.g., guinea pig lung).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA) is used for all dilutions and incubations.
-
Incubation: In a 96-well plate, cell membranes are incubated with a fixed concentration of a radiolabeled CysLT₁ ligand (e.g., [³H]LTD₄) and varying concentrations of the unlabeled test compound (this compound, Montelukast, or Zafirlukast). Non-specific binding is determined in the presence of a high concentration of an unlabeled CysLT₁ antagonist. The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat, which traps the cell membranes with the bound radioligand. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a CysLT₁ receptor agonist.
Detailed Methodology:
-
Cell Culture: CHO-K1 cells stably expressing the human CysLT₁ receptor are seeded into a 96-well black-walled, clear-bottom plate and cultured overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for a specified time (e.g., 1 hour at 37°C).
-
Antagonist Incubation: The dye-loading solution is removed, and the cells are washed with an assay buffer. Varying concentrations of the test antagonist (this compound, Montelukast, or Zafirlukast) are then added to the wells, and the plate is incubated for a short period.
-
Agonist Stimulation and Measurement: The plate is placed in a fluorescence plate reader. A fixed concentration of a CysLT₁ agonist (e.g., LTD₄) is added to the wells, and the fluorescence intensity is measured immediately and continuously over time. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response is determined for each concentration of the antagonist. The data are then normalized and analyzed using non-linear regression to calculate the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response.
Conclusion
Montelukast and Zafirlukast are potent and selective antagonists of the CysLT₁ receptor, with well-characterized binding affinities and pharmacokinetic profiles. Both drugs are effective in blocking the pro-inflammatory effects of cysteinyl leukotrienes. Due to the discontinuation of its development, there is a significant lack of publicly available, direct comparative experimental data for this compound. The provided experimental protocols for radioligand binding and calcium mobilization assays offer a framework for conducting further comparative studies to elucidate the pharmacological profile of novel CysLT receptor antagonists. This guide serves as a valuable resource for researchers in the field of inflammation and drug discovery, providing a structured comparison of these important therapeutic agents.
References
Comparative Analysis of Ablukast's Selectivity for CysLT1 vs. CysLT2 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative validation of the selectivity of Ablukast for the cysteinyl leukotriene 1 (CysLT1) receptor over the cysteinyl leukotriene 2 (CysLT2) receptor. Due to the limited availability of publicly accessible data for this compound (also known by its developmental code SKF 106203), this analysis utilizes data for Pranlukast, a structurally and pharmacologically similar CysLT1 receptor antagonist, as a proxy. The guide also includes comparative data for other established CysLT1 antagonists, Montelukast and Zafirlukast, to provide a broader context for evaluating receptor selectivity.
Cysteinyl leukotrienes (CysLTs) are potent lipid inflammatory mediators that exert their effects through at least two distinct G protein-coupled receptors, CysLT1R and CysLT2R.[1] While both receptors are involved in inflammatory pathways, the CysLT1 receptor is the primary target for therapeutic intervention in asthma and allergic rhinitis.[2][3] Therefore, the selectivity of an antagonist for CysLT1R over CysLT2R is a critical determinant of its therapeutic efficacy and potential side-effect profile.
Quantitative Comparison of Receptor Antagonist Selectivity
The following table summarizes the binding affinity (Ki) and functional inhibitory activity (IC50) of Pranlukast (as a proxy for this compound), Montelukast, and Zafirlukast at both CysLT1 and CysLT2 receptors. Lower values indicate higher affinity and potency.
| Compound | Receptor | Binding Affinity (Ki) [nM] | Functional Inhibition (IC50) [nM] | Selectivity (CysLT2 IC50 / CysLT1 IC50) |
| Pranlukast | CysLT1 | Not explicitly found | 3.8 ± 0.7[4] | ~4474 |
| CysLT2 | Not explicitly found | ~17000 ± 12000[4] | ||
| Montelukast | CysLT1 | Not explicitly found | Not explicitly found in direct comparison | Not explicitly found in direct comparison |
| CysLT2 | Not explicitly found | Resistant | ||
| Zafirlukast | CysLT1 | Not explicitly found | 600 | Not applicable |
| CysLT2 | Not explicitly found | Not explicitly found |
Note: The selectivity ratio for Pranlukast highlights its potent and selective antagonism for the CysLT1 receptor. While specific quantitative data for Montelukast's IC50 at both receptors in a single study was not found, it is widely reported to be a selective CysLT1 antagonist with resistance at the CysLT2 receptor.
Signaling Pathways of CysLT1 and CysLT2 Receptors
Both CysLT1 and CysLT2 receptors are G protein-coupled receptors (GPCRs) that share signaling components but can also elicit distinct downstream effects. Their activation by endogenous ligands like LTD4 and LTC4 leads to intracellular signaling cascades that mediate inflammatory responses.
Caption: CysLT1 and CysLT2 receptor signaling pathways.
Experimental Protocols
The determination of receptor selectivity involves two primary types of in vitro assays: radioligand binding assays to measure binding affinity and functional assays to assess antagonist activity.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a receptor by measuring its ability to displace a radioactively labeled ligand.
Caption: Workflow for a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Cell lines stably expressing either human CysLT1 or CysLT2 receptors are cultured and harvested. The cells are then lysed, and the membrane fraction is isolated by centrifugation.
-
Binding Reaction: The prepared membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled CysLT receptor ligand (e.g., [³H]LTD4) and varying concentrations of the unlabeled antagonist (e.g., this compound, Montelukast, or Zafirlukast).
-
Separation: The reaction mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay (Calcium Mobilization)
This assay measures the ability of an antagonist to block the downstream signaling of the receptor, typically by quantifying changes in intracellular calcium levels upon agonist stimulation.
Detailed Methodology:
-
Cell Preparation: Cells stably expressing either CysLT1 or CysLT2 receptors are plated in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound).
-
Agonist Stimulation: A CysLT receptor agonist (e.g., LTD4) is added to the wells to stimulate the receptors.
-
Signal Detection: The change in fluorescence, which corresponds to the increase in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium signal. The IC50 value is calculated from the concentration-response curve.
Conclusion
Based on the available data for the structurally similar compound Pranlukast, this compound is expected to be a highly selective antagonist for the CysLT1 receptor, with significantly lower activity at the CysLT2 receptor. This high selectivity is a desirable characteristic for a therapeutic agent targeting CysLT1-mediated inflammatory conditions such as asthma and allergic rhinitis, as it minimizes the potential for off-target effects at the CysLT2 receptor. Further direct comparative studies on this compound are warranted to definitively confirm its selectivity profile.
References
- 1. Molecular and functional aspects of human cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]
- 3. Characterization of the human cysteinyl leukotriene CysLT1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Ablukast with Other Leukotriene Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the discontinued investigational leukotriene inhibitor, Ablukast, with other established leukotriene receptor antagonists, namely Montelukast and Zafirlukast. Due to the cessation of this compound's development in 1996, direct head-to-head clinical trial data is unavailable. This comparison, therefore, relies on preclinical data and available clinical trial information from their respective development periods to offer a historical and scientific perspective on their performance.
Executive Summary
Leukotriene receptor antagonists represent a significant class of therapeutic agents for inflammatory conditions, primarily asthma. This compound (Ro 23-3544), developed by Hoffmann-La Roche, showed promise in preclinical studies as a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor. However, its clinical development was halted before market approval. In contrast, Montelukast and Zafirlukast successfully completed clinical development and have been widely used in clinical practice. This guide synthesizes the available data to compare these agents based on their pharmacology, clinical efficacy in asthma, and safety profiles.
Mechanism of Action: Targeting the Cysteinyl Leukotriene Pathway
Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory mediators derived from arachidonic acid. They exert their effects by binding to CysLT receptors, primarily the CysLT1 receptor, which is found on various cells, including airway smooth muscle and inflammatory cells.[1] This binding triggers a cascade of events leading to bronchoconstriction, increased vascular permeability, mucus secretion, and eosinophil recruitment, all hallmark features of asthma.[1]
This compound, Montelukast, and Zafirlukast are all competitive antagonists of the CysLT1 receptor. By blocking the binding of cysteinyl leukotrienes to this receptor, they inhibit the downstream inflammatory signaling cascade.
In Vitro Pharmacology: Receptor Binding Affinity
The potency of a receptor antagonist is often quantified by its binding affinity (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. Preclinical studies have determined the Ki values for these compounds against the CysLT1 receptor.
| Compound | Receptor Binding Affinity (Ki) vs. [³H]LTD₄ | Tissue Source |
| This compound (Ro 23-3544) | Data not available in searched literature | - |
| Montelukast | 0.52 nM[2] | Differentiated U937 cells[2] |
| Zafirlukast | 1.1 nM[2] | Human lung membranes |
Note: Direct comparative studies for this compound's binding affinity against human CysLT1 receptors were not found in the public domain. Preclinical studies on this compound (Ro 23-3544) indicated its potent antagonist activity in guinea pig models.
Experimental Protocols
Receptor Binding Assay (General Protocol from the era)
A standard method for determining the binding affinity of leukotriene receptor antagonists in the 1990s involved a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Human lung tissue or cultured cells (like U937 cells) expressing CysLT1 receptors were homogenized and centrifuged to isolate the cell membranes.
-
Incubation: The membrane preparation was incubated with a fixed concentration of a radiolabeled leukotriene, typically [³H]LTD₄, in the presence of varying concentrations of the unlabeled antagonist (e.g., Montelukast, Zafirlukast).
-
Separation: The bound and free radioligand were separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters was measured using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined. The Ki value was then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Clinical Efficacy in Asthma
Clinical trials for leukotriene antagonists in the 1990s typically focused on their ability to improve lung function, reduce asthma symptoms, and decrease the need for rescue medication. The primary endpoint was often the change in Forced Expiratory Volume in one second (FEV₁).
| Compound | Key Clinical Trial Findings in Asthma (vs. Placebo) |
| This compound (Ro 23-3544) | Specific quantitative data from Phase III trials, including FEV₁ changes, are not readily available in the public domain due to the discontinuation of its development. |
| Montelukast | - Significantly improved FEV₁ compared to placebo. - Reduced daytime asthma symptoms and nocturnal awakenings. - Decreased the use of as-needed β-agonists. |
| Zafirlukast | - Significantly improved FEV₁ and morning peak expiratory flow rate. - Reduced asthma symptoms and the need for rescue β-agonist use. |
Experimental Protocols
Asthma Clinical Trial Design (Typical for the 1990s)
Objective: To evaluate the efficacy and safety of the leukotriene receptor antagonist in patients with chronic, stable asthma.
Design:
-
Randomized, double-blind, placebo-controlled, parallel-group study.
-
A run-in period to establish baseline asthma severity.
-
A treatment period (typically 6-13 weeks) where patients received either the investigational drug or a placebo.
Patient Population:
-
Adults and adolescents with a diagnosis of mild-to-moderate asthma.
-
Demonstrated reversible airway obstruction (e.g., ≥15% improvement in FEV₁ after inhaled β-agonist).
-
A minimum level of daytime asthma symptoms and β-agonist use at baseline.
Primary Efficacy Endpoints:
-
Change from baseline in FEV₁.
-
Change from baseline in daytime asthma symptom scores.
Secondary Efficacy Endpoints:
-
Change from baseline in morning and evening peak expiratory flow (PEF) rates.
-
Change from baseline in as-needed β-agonist use.
-
Change from baseline in nocturnal awakenings due to asthma.
-
Incidence of asthma exacerbations.
Safety and Tolerability
| Compound | Common Adverse Events Reported in Clinical Trials |
| This compound (Ro 23-3544) | Detailed safety data from Phase III trials are not publicly available. |
| Montelukast | Generally well-tolerated with an adverse event profile comparable to placebo. Post-marketing reports have included neuropsychiatric events. |
| Zafirlukast | Generally well-tolerated. Cases of liver dysfunction have been reported post-marketing. |
Conclusion
While this compound showed initial promise as a potent leukotriene antagonist in preclinical models, its clinical development was terminated, and therefore a direct, data-rich comparison with marketed drugs like Montelukast and Zafirlukast is not possible. The available historical data suggests that all three compounds share a common mechanism of action by targeting the CysLT1 receptor. Montelukast and Zafirlukast went on to demonstrate clinical efficacy and acceptable safety profiles in large-scale clinical trials, leading to their approval and widespread use in the management of asthma. The reasons for the discontinuation of this compound's development are not publicly detailed but could have been related to a variety of factors including efficacy, safety, or strategic business decisions at the time. This comparative guide highlights the evolution of leukotriene inhibitors and underscores the rigorous journey from a promising preclinical compound to a clinically successful therapeutic agent.
References
Ablukast: A Comparative Analysis of Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the receptor cross-reactivity profile of Ablukast, an investigational leukotriene antagonist. Due to the discontinuation of its clinical development in 1996, publicly available, comprehensive cross-reactivity data for this compound is scarce. To provide a valuable comparative context, this guide includes data on Montelukast, a widely-used and well-characterized leukotriene receptor antagonist from the same class.
Introduction to this compound
This compound (also known as Ro 23-3544) is an experimental drug identified as a potent and specific antagonist of the cysteinyl leukotriene D4 (LTD4) receptor.[1] Leukotriene antagonists are a class of drugs that inhibit the inflammatory actions of leukotrienes, which are key mediators in inflammatory conditions such as asthma.[2] While this compound reached Phase III clinical trials for inflammatory diseases, its development was halted.[2]
Comparative Receptor Binding Profile
The following table summarizes the available receptor binding data for this compound and Montelukast. It is important to note the significant lack of quantitative cross-reactivity data for this compound. The data for Montelukast is included to offer a representative profile for a selective leukotriene receptor antagonist.
| Receptor Target | Ligand/Agonist | This compound (Ro 23-3544) | Montelukast |
| Primary Target | |||
| Cysteinyl Leukotriene Receptor 1 (CysLT1) | Leukotriene D4 (LTD4) | Potent Antagonist (quantitative data not available) | Ki: 0.18 ± 0.03 nM (guinea pig lung); 4 nM (sheep lung) |
| Off-Target Screening (Cross-Reactivity) | |||
| Serotonin Receptors | Serotonin | Data not available | No antagonism of guinea pig trachea contraction at 16 µM |
| Acetylcholine (Muscarinic) Receptors | Acetylcholine | Data not available | No antagonism of guinea pig trachea contraction at 16 µM |
| Histamine Receptors | Histamine | Data not available | No antagonism of guinea pig trachea contraction at 16 µM |
| Prostanoid (Prostaglandin D2) Receptors | Prostaglandin D2 | Data not available | No antagonism of guinea pig trachea contraction at 16 µM |
| Thromboxane A2 Receptors | U-44069 (analog) | Data not available | No antagonism of guinea pig trachea contraction at 16 µM |
| Adenosine A3 Receptor | Data not available | Potent interaction (43 nM) | |
| MAP kinase p38 alpha | Data not available | Potent interaction (856 nM) | |
| Beta-adrenergic Receptors | Data not available | Stated to be selective over this receptor type | |
| Cholinergic Receptors | Data not available | Stated to be selective over this receptor type | |
| Dopamine D2 Receptor | Data not available | Investigated for potential interaction due to neuropsychiatric side effects | |
| Serotonin 5-HT1A Receptor | Data not available | Investigated for potential interaction due to neuropsychiatric side effects |
Note: A lower Ki value indicates a higher binding affinity. "Data not available" signifies that no publicly accessible quantitative data was found during the literature review.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the methods used for cross-reactivity studies, the following diagrams are provided.
Caption: CysLT1 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Experimental Protocols
Determination of Receptor Cross-Reactivity via Radioligand Binding Assays
This protocol describes a generalized method for assessing the cross-reactivity of a test compound, such as this compound, against a panel of receptors.
1. Objective: To determine the binding affinity (Ki) of the test compound for a variety of non-target receptors to assess its selectivity.
2. Materials:
-
Receptor Preparations: Membranes from cell lines expressing the specific receptor of interest or tissue homogenates known to be rich in the target receptor.
-
Radioligand: A specific, high-affinity radiolabeled ligand for each receptor being tested (e.g., [3H]-prazosin for α1-adrenergic receptors, [3H]-QNB for muscarinic receptors).
-
Test Compound: this compound (or other compound of interest) at various concentrations.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine non-specific binding.
-
Assay Buffer: Appropriate buffer for the specific receptor binding assay.
-
Filtration Apparatus: A cell harvester or similar filtration device with glass fiber filters.
-
Scintillation Counter and Fluid.
3. Methods:
-
Assay Setup:
-
For each receptor in the panel, a series of tubes are prepared containing:
-
A fixed amount of the receptor preparation.
-
A fixed concentration of the specific radioligand (typically at or below its Kd value).
-
A range of concentrations of the test compound (this compound).
-
Control tubes are included for total binding (no test compound) and non-specific binding (with an excess of unlabeled ligand).
-
-
-
Incubation:
-
The reaction mixtures are incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the receptor-bound radioligand.
-
The filters are washed rapidly with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
The filters are placed in scintillation vials with scintillation fluid.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The percentage of specific binding is plotted against the logarithm of the test compound concentration to generate a competition curve.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve.
-
The Ki value (the inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
4. Interpretation: A high Ki value for a given off-target receptor indicates low binding affinity, suggesting a lower likelihood of off-target effects mediated by that receptor. A comprehensive panel of such assays provides a selectivity profile for the test compound.
Conclusion
While comprehensive cross-reactivity data for this compound remains elusive due to its early discontinuation, its classification as a specific leukotriene D4 receptor antagonist suggests a focused mechanism of action. The comparative data from Montelukast, a well-established drug in the same class, demonstrates a high degree of selectivity for the CysLT1 receptor over many other pharmacologically relevant receptors. However, recent findings on Montelukast's interaction with certain central nervous system and other receptors highlight the importance of thorough off-target screening in modern drug development. For a complete understanding of this compound's selectivity, further experimental evaluation using modern receptor screening panels would be necessary.
References
A Comparative Analysis of the Preclinical Efficacy of Ablukast and Other Leukotriene Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical findings on the efficacy of Ablukast, an investigational leukotriene receptor antagonist, with other established drugs in the same class, namely Montelukast and Zafirlukast. The data presented is compiled from various preclinical studies to facilitate an objective assessment of their relative potency and efficacy in models of allergic asthma.
Introduction
Leukotriene receptor antagonists (LTRAs) are a class of drugs that target the cysteinyl leukotriene receptor 1 (CysLT1), thereby blocking the pro-inflammatory effects of leukotrienes, which are key mediators in the pathophysiology of asthma. This compound (SK&F 104,353) was developed as a potent LTRA, but its clinical development was discontinued. In contrast, Montelukast and Zafirlukast have been successfully developed and are widely used in the treatment of asthma and allergic rhinitis. This guide revisits the preclinical data to offer a reproducible and comparative perspective on the efficacy of these compounds.
Mechanism of Action: Targeting the Leukotriene Pathway
This compound, Montelukast, and Zafirlukast are competitive antagonists of the CysLT1 receptor. By blocking this receptor, they prevent the binding of cysteinyl leukotrienes (LTD4, LTC4, and LTE4), which are potent mediators of bronchoconstriction, eosinophil recruitment, and airway edema.[1][2][3]
Comparative Preclinical Efficacy
The following tables summarize the quantitative data from various preclinical studies. Due to the discontinuation of this compound's development, the available data is older and may not have been replicated in the same breadth of models as Montelukast and Zafirlukast.
Table 1: In Vitro Potency Against LTD4-Induced Contractions in Guinea Pig Trachea
| Compound | pA2 Value | Reference |
| This compound (SK&F 104,353) | 8.6 | [2] |
| Montelukast | 9.3 | [1] |
| Zafirlukast (ICI 204,219) | Not directly reported in the same format, but shown to be a potent antagonist |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist. A higher pA2 value indicates greater potency.
Table 2: In Vivo Efficacy in Animal Models of Asthma
| Compound | Animal Model | Key Efficacy Parameter | Result | Reference |
| This compound (SK&F 104,353) | Anesthetized Guinea Pigs | Inhibition of LTD4-induced bronchoconstriction | Dose-dependent antagonism | |
| Conscious Squirrel Monkeys | Inhibition of LTD4-induced bronchoconstriction | Effective | ||
| Montelukast | Ovalbumin-sensitized Rats | Inhibition of ovalbumin-induced bronchoconstriction | ED50 = 0.03 ± 0.001 mg/kg (oral administration, 4h pretreatment) | |
| Ovalbumin-challenged Mice | Reduction of eosinophils in bronchoalveolar lavage fluid (BALF) | Significant suppression at 6 mg/kg/day for 20 days | ||
| Zafirlukast (ICI 204,219) | Sensitized Sheep | Suppression of early and late-phase airway responses to antigen | Effective | |
| Animal Models | Inhibition of inhaled LTD4-induced eosinophil influx into lungs | Effective |
Experimental Protocols
Ovalbumin-Induced Allergic Asthma Model in Mice
This model is widely used to screen for anti-asthmatic drugs.
-
Sensitization: Mice (e.g., BALB/c strain) are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant like aluminum hydroxide on days 0 and 14.
-
Challenge: From day 21 to 27, the sensitized mice are challenged with aerosolized OVA for a set duration each day.
-
Treatment: The test compound (e.g., Montelukast) or vehicle is administered to the mice, typically before each OVA challenge.
-
Endpoint Analysis: 24 to 48 hours after the final challenge, various parameters are assessed, including:
-
Airway Hyperresponsiveness (AHR): Measured by exposing the mice to increasing concentrations of a bronchoconstrictor like methacholine and recording the changes in airway resistance.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: The lungs are lavaged, and the collected fluid is analyzed for the total and differential cell counts (especially eosinophils) and cytokine levels (e.g., IL-4, IL-5, IL-13).
-
Lung Histology: Lung tissues are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin or Periodic acid-Schiff) to assess inflammatory cell infiltration and mucus production.
-
Signaling Pathways and Experimental Workflows
Cysteinyl Leukotriene Signaling Pathway
Caption: Cysteinyl Leukotriene Signaling Pathway and the site of action for LTRAs.
Experimental Workflow for Preclinical Evaluation of LTRAs in a Mouse Model of Asthma
Caption: Workflow for evaluating LTRAs in an ovalbumin-induced mouse model of asthma.
Conclusion
The available preclinical data indicates that this compound is a potent leukotriene receptor antagonist, with in vitro potency in a similar range to that of Montelukast. However, a direct and comprehensive comparison of the in vivo efficacy of this compound with Montelukast and Zafirlukast is limited by the lack of studies employing identical animal models and experimental conditions. The data for Montelukast and Zafirlukast is more extensive and demonstrates their efficacy in reducing key features of allergic asthma in various preclinical models. This comparative guide highlights the importance of standardized preclinical models for the reproducible evaluation of drug candidates.
References
- 1. Pharmacology of montelukast sodium (Singulair), a potent and selective leukotriene D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic profile of SK&F 104353: a novel, potent and selective peptidoleukotriene receptor antagonist in guinea pig and human airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of Ablukast and Zileuton: Unraveling Their Mechanisms in the Leukotriene Pathway
In the landscape of anti-inflammatory therapeutics, particularly for respiratory diseases such as asthma, the leukotriene pathway has been a critical target for drug development. Two notable agents that modulate this pathway, albeit through distinct mechanisms, are Ablukast and Zileuton. While Zileuton is an established therapeutic, the development of this compound was discontinued. This guide provides a detailed comparative analysis of their mechanisms of action, supported by available experimental data, for researchers, scientists, and drug development professionals.
Distinct Mechanisms of Action
Zileuton functions as a potent and specific inhibitor of the enzyme 5-lipoxygenase (5-LOX). This enzyme is pivotal in the initial step of the leukotriene biosynthetic cascade, converting arachidonic acid into various leukotrienes. By inhibiting 5-LOX, Zileuton effectively halts the production of all leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). This broad-spectrum inhibition of leukotriene synthesis leads to a reduction in inflammation, bronchoconstriction, and mucus secretion.[1][2][3]
In contrast, this compound acts as a leukotriene receptor antagonist. Though its development was halted in 1996, available literature indicates it specifically targets the cysteinyl leukotriene receptor 1 (CysLT1).[4][5] Unlike Zileuton, this compound does not prevent the formation of leukotrienes. Instead, it competitively blocks the binding of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) to their receptor on target cells, such as airway smooth muscle cells. This antagonism prevents the downstream signaling that leads to the pathophysiological effects of these inflammatory mediators.
Quantitative Comparison of Potency
The following table summarizes the available quantitative data on the potency of Zileuton and provides a placeholder for this compound, highlighting the data gap due to its discontinued development.
| Compound | Target | Parameter | Value (µM) | Cell/System |
| Zileuton | 5-Lipoxygenase | IC50 | 0.5 | Rat Basophilic Leukemia Cells |
| IC50 | 0.3 | Rat Polymorphonuclear Leukocytes | ||
| IC50 | 0.4 | Human Polymorphonuclear Leukocytes | ||
| IC50 | 0.9 | Human Whole Blood | ||
| This compound | CysLT1 Receptor | Ki / IC50 | Data not readily available | - |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the distinct points of intervention of this compound and Zileuton, the following diagrams illustrate the leukotriene signaling pathway and a general workflow for assessing their respective activities.
Experimental Protocols
5-Lipoxygenase (5-LOX) Inhibition Assay (for Zileuton)
This protocol describes a general method to determine the in vitro inhibitory activity of Zileuton on 5-lipoxygenase.
1. Reagents and Materials:
-
Purified human recombinant 5-lipoxygenase enzyme
-
Zileuton
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl with CaCl2 and ATP)
-
Vehicle (e.g., DMSO)
-
Reaction termination solution (e.g., methanol/acetonitrile)
-
High-Performance Liquid Chromatography (HPLC) system
2. Procedure:
-
Prepare serial dilutions of Zileuton in the assay buffer. A vehicle control is also prepared.
-
In a microtiter plate, add the 5-lipoxygenase enzyme to the assay buffer.
-
Add the different concentrations of Zileuton or vehicle to the respective wells.
-
Pre-incubate the enzyme with the inhibitor for 10-15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).
-
Terminate the reaction by adding the reaction termination solution.
-
Analyze the amount of 5-LOX products (e.g., LTB4, 5-HETE) using HPLC.
3. Data Analysis:
-
Calculate the percentage of inhibition for each Zileuton concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Zileuton concentration and fitting the data to a dose-response curve.
Cysteinyl Leukotriene Receptor 1 (CysLT1) Radioligand Binding Assay (for this compound)
This protocol outlines a general procedure for determining the binding affinity of this compound to the CysLT1 receptor.
1. Reagents and Materials:
-
Cell membranes prepared from cells overexpressing the human CysLT1 receptor
-
This compound
-
Radiolabeled LTD4 (e.g., [3H]LTD4)
-
Binding buffer (e.g., Tris-HCl with MgCl2 and CaCl2)
-
Non-specific binding control (a high concentration of unlabeled LTD4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation fluid and counter
2. Procedure:
-
Prepare serial dilutions of this compound in the binding buffer.
-
In a microtiter plate, add the CysLT1 receptor-expressing membranes, the radiolabeled LTD4 at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound or vehicle.
-
For determining non-specific binding, a set of wells will contain the membranes, radiolabeled LTD4, and a high concentration of unlabeled LTD4.
-
Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes at room temperature).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value from the competition curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
This compound and Zileuton represent two distinct strategies for targeting the leukotriene pathway. Zileuton acts "upstream" by inhibiting the synthesis of all leukotrienes, offering a broad blockade of the pathway's inflammatory effects. In contrast, this compound acts "downstream" by selectively antagonizing the CysLT1 receptor, preventing the action of cysteinyl leukotrienes. The discontinuation of this compound's development has resulted in a scarcity of publicly available quantitative data, making a direct potency comparison challenging. However, the mechanistic differences highlighted in this guide provide a clear framework for understanding their divergent pharmacological profiles. For researchers in the field, this comparative analysis underscores the importance of the target selection within the leukotriene cascade for achieving desired therapeutic outcomes in inflammatory diseases.
References
The Evolving Landscape of Leukotriene Receptor Antagonists: Validating Therapeutic Potential in the Modern Era
A comparative guide to the efficacy and mechanisms of cysteinyl leukotriene receptor antagonists, with a retrospective look at the experimental drug Ablukast. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of key in vitro and in vivo assays, detailed experimental protocols, and a comparative analysis of prominent molecules in this class.
The cysteinyl leukotrienes (CysLTs) are potent inflammatory mediators implicated in the pathophysiology of asthma and other inflammatory diseases. Their effects, which include bronchoconstriction, increased vascular permeability, and eosinophil migration, are primarily mediated through the cysteinyl leukotriene receptor 1 (CysLT1). Consequently, the development of CysLT1 receptor antagonists has been a cornerstone of asthma therapy for decades. This guide explores the therapeutic potential of these antagonists by examining their performance in modern assays, with a particular focus on comparing the well-established drugs Montelukast, Zafirlukast, and Pranlukast. We also revisit this compound, an experimental leukotriene antagonist whose development was discontinued in Phase III clinical trials in 1996, to provide a historical perspective and highlight the rigorous validation required for therapeutic candidates.[1]
Mechanism of Action: Targeting the Cysteinyl Leukotriene Pathway
The primary mechanism of action for this compound and its comparator drugs is the competitive antagonism of the CysLT1 receptor.[2][3][4][5] By blocking the binding of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) to this receptor, these antagonists prevent the downstream signaling cascade that leads to the pathological features of asthma and allergic rhinitis.
dot
Caption: Simplified signaling pathway of cysteinyl leukotrienes via the CysLT1 receptor.
Comparative Analysis of In Vitro Potency
The therapeutic potential of CysLT1 receptor antagonists is initially evaluated through a series of in vitro assays designed to determine their binding affinity and functional inhibitory activity at the target receptor. While specific quantitative data for this compound is not publicly available due to the discontinuation of its development, the following tables summarize the performance of Montelukast, Zafirlukast, and Pranlukast in key modern assays.
| Drug | Receptor Binding Affinity (Ki, nM) | Reference |
| This compound | Data not publicly available | - |
| Montelukast | 0.52 (in U937 cells) | |
| Zafirlukast | 1.1 - 3.7 (in human lung membranes) | |
| Pranlukast | 0.63 (in human lung membranes) |
| Drug | Functional Inhibition (IC50, nM) | Assay Type | Reference |
| This compound | Data not publicly available | - | - |
| Montelukast | 7.7 (UTP-induced Ca²⁺ mobilization) | Calcium Mobilization | |
| Zafirlukast | 20.6 (LTD₄-induced Ca²⁺ mobilization) | Calcium Mobilization | |
| Pranlukast | 0.3 (LTD₄-evoked ³⁵SO₄ output) | Mucus Secretion | |
| 4.3 (UTP-induced Ca²⁺ mobilization) | Calcium Mobilization |
Evaluation in Preclinical and Clinical Models
The efficacy of leukotriene receptor antagonists is further validated in preclinical animal models and ultimately in human clinical trials. These studies assess the ability of the compounds to inhibit key features of the asthmatic response.
| Drug | In Vivo Model / Clinical Trial | Key Findings | Reference |
| This compound | Phase III clinical trials (discontinued) | Results not publicly available | |
| Montelukast | Ovalbumin-sensitized guinea pigs | Potently suppressed bronchoconstriction induced by LTC₄ and LTD₄ | |
| Randomized, controlled trial in asthmatic patients | Significantly decreased sputum and blood eosinophils | ||
| Zafirlukast | Ovalbumin-sensitized guinea pigs | Inhibited LTD₄-evoked mucus secretion | |
| Randomized, double-blind, placebo-controlled trial | Improved lung function and asthma symptoms in patients on high-dose inhaled corticosteroids | ||
| Pranlukast | Ovalbumin-sensitized guinea pigs | Significantly suppressed ovalbumin-induced mucus secretion | |
| Randomized, double-blind, placebo-controlled study | Reduced inflammatory cell infiltration in the bronchial mucosa of asthmatic patients |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate CysLT1 receptor antagonists.
Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the CysLT1 receptor.
Methodology:
-
Membrane Preparation: Prepare membrane fractions from cells or tissues known to express the CysLT1 receptor (e.g., human lung tissue, U937 cells).
-
Radioligand Binding: Incubate the membrane preparation with a radiolabeled CysLT1 receptor ligand (e.g., [³H]LTD₄) in the presence of varying concentrations of the unlabeled test compound.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
dot
Caption: Workflow for a CysLT1 receptor binding assay.
Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of a test compound by measuring its ability to inhibit agonist-induced intracellular calcium release.
Methodology:
-
Cell Culture: Culture cells expressing the CysLT1 receptor (e.g., CHO cells stably transfected with the human CysLT1R gene) in multi-well plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Incubate the cells with varying concentrations of the test compound.
-
Agonist Stimulation: Add a CysLT1 receptor agonist (e.g., LTD₄) to stimulate the cells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 value of the test compound for the inhibition of the agonist-induced calcium response.
dot
Caption: Workflow for a calcium mobilization assay.
Eosinophil Migration Assay
Objective: To evaluate the effect of a test compound on eosinophil chemotaxis, a key process in allergic inflammation.
Methodology:
-
Eosinophil Isolation: Isolate eosinophils from the peripheral blood of healthy or allergic donors.
-
Transwell Setup: Use a Transwell chamber system with a chemoattractant (e.g., LTD₄ or eotaxin) in the lower chamber.
-
Cell Treatment: Pre-incubate the isolated eosinophils with the test compound.
-
Migration: Add the treated eosinophils to the upper chamber and incubate to allow for migration through the porous membrane.
-
Cell Quantification: Quantify the number of eosinophils that have migrated to the lower chamber using a cell counter or by staining and microscopy.
-
Data Analysis: Determine the percentage of inhibition of eosinophil migration by the test compound compared to a vehicle control.
dot
Caption: Workflow for an eosinophil migration assay.
Conclusion
While direct comparative data for this compound remains elusive due to its discontinued development, the examination of modern leukotriene receptor antagonists like Montelukast, Zafirlukast, and Pranlukast provides a clear framework for validating the therapeutic potential of new chemical entities in this class. The combination of robust in vitro assays to determine potency and mechanism, followed by rigorous evaluation in preclinical and clinical models to assess efficacy and safety, is essential for the successful development of novel anti-inflammatory therapeutics. The data presented here underscore the continued importance of targeting the cysteinyl leukotriene pathway and highlight the sophisticated analytical tools available to contemporary drug discovery and development professionals.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Leukotriene Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]
Ablukast's Discontinued Development: A Comparative Analysis Against Successful LTRAs
The development of Ablukast, a potential leukotriene receptor antagonist (LTRA), was discontinued without public disclosure of the specific reasons. To understand the likely factors leading to this decision, this guide provides a comparative analysis of the key pharmacodynamic and pharmacokinetic parameters that define a successful LTRA, using the approved drugs Montelukast, Zafirlukast, and Pranlukast as benchmarks. The discontinuation of a drug candidate is typically multifactorial, stemming from insufficient efficacy, unfavorable safety profiles, poor pharmacokinetic properties, or strategic business decisions.
Leukotriene receptor antagonists represent a significant class of non-steroidal oral medications for the management of asthma and allergic rhinitis.[1][2] Their therapeutic effect is achieved by selectively blocking the action of cysteinyl leukotrienes (cysLTs) at the type-1 cysteinyl leukotriene receptor (CysLT1R), which mediates pro-inflammatory processes such as bronchoconstriction, mucus secretion, and airway inflammation.[2][3]
Comparative Pharmacodynamics
The cornerstone of an LTRA's efficacy is its high affinity and selectivity for the CysLT1 receptor. A higher binding affinity (lower Ki value) and potent functional antagonism (lower IC50 or KB value) are critical for effectively blocking the leukotriene-mediated response. Successful LTRAs like Montelukast and Zafirlukast demonstrate high affinity for the CysLT1 receptor, often greater than the natural ligand, LTD4.[4] While specific data for this compound is not publicly available, it is plausible that its receptor affinity or antagonist potency was substantially lower than that of its competitors, which would predict weaker clinical efficacy.
| Parameter | Montelukast | Zafirlukast | Pranlukast | This compound |
| Target Receptor | CysLT1 | CysLT1 | CysLT1 | CysLT1 |
| Receptor Binding Affinity (Ki, nM) | 0.08 | 0.16 | ~2.0-5.0 | Data not available |
| Functional Antagonism (-log KB) | 9.3 | 9.3 | Data not available | Data not available |
| Dosing Frequency | Once daily | Twice daily | Twice daily | Data not available |
Table 1: Comparative pharmacodynamic properties of selected LTRAs. Ki (inhibition constant) indicates the concentration required to occupy 50% of receptors; a lower value means higher affinity. KB (equilibrium dissociation constant) reflects the potency of a competitive antagonist.
Comparative Pharmacokinetics
A drug's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME)—is crucial for its clinical success. An ideal oral medication has high bioavailability, a predictable metabolism, and a half-life that allows for convenient dosing. Montelukast, for example, is rapidly absorbed, has an oral bioavailability of 64%, and a half-life that supports once-daily dosing. Zafirlukast and Pranlukast, while effective, require twice-daily administration. If this compound exhibited poor oral bioavailability, rapid metabolism leading to a very short half-life, or highly variable absorption, it would be a less viable candidate for chronic therapy.
| Parameter | Montelukast | Zafirlukast | Pranlukast | This compound |
| Oral Bioavailability | 64% | ~10% (food reduces by 40%) | ~90% | Data not available |
| Plasma Half-life (hours) | 2.7 - 5.5 | ~10 | 1 - 3 | Data not available |
| Metabolism | Extensively by CYP3A4, 2C8, 2C9 | CYP2C9 | CYP3A4 | Data not available |
| Protein Binding | >99% | ~99% | >99% | Data not available |
Table 2: Comparative pharmacokinetic properties of selected LTRAs.
Safety and Tolerability
The approved LTRAs are generally well-tolerated. Pooled analyses of extensive clinical trials for Montelukast have shown a safety profile similar to placebo, with the most common adverse events being upper respiratory infection and headache. While all drugs have potential side effects, a new drug candidate must demonstrate a safety profile that is at least comparable, if not superior, to existing therapies. The discovery of off-target effects or a higher incidence of adverse events during preclinical or early clinical studies is a common reason for discontinuing development.
Experimental Protocols
To determine the key parameters listed in the tables above, standardized preclinical and clinical assays are employed.
1. Radioligand Binding Assay (for Receptor Affinity, Ki)
-
Objective: To determine the affinity of a drug for its target receptor.
-
Methodology:
-
Preparation of Membranes: Cell membranes expressing the human CysLT1 receptor (e.g., from transfected COS-7 cells) are prepared.
-
Competition Binding: A constant concentration of a radiolabeled ligand (e.g., [3H]LTD4) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor drug (e.g., this compound, Montelukast).
-
Separation and Counting: The reaction is allowed to reach equilibrium. The membrane-bound radioligand is then separated from the unbound ligand via rapid filtration. The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand is determined (IC50). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. In Vitro Functional Antagonism Assay (for KB)
-
Objective: To measure the potency of a drug in blocking the functional response to an agonist.
-
Methodology:
-
Tissue Preparation: A smooth muscle tissue that contracts in response to cysLTs, such as guinea pig trachea, is isolated and mounted in an organ bath.
-
Concentration-Response Curve: A cumulative concentration-response curve to an agonist (e.g., LTD4) is generated by measuring the contractile force.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (e.g., Zafirlukast) for a set period.
-
Shift in Response Curve: A second concentration-response curve to the agonist is generated in the presence of the antagonist. A competitive antagonist will cause a rightward shift in the curve without reducing the maximum response.
-
Data Analysis: The magnitude of the rightward shift (dose ratio) is used to calculate the pA2 value or the KB, which represents the antagonist's dissociation constant. A higher pA2 or lower KB indicates greater potency.
-
Visualizations
Caption: Leukotriene signaling pathway and the mechanism of LTRA action.
Caption: Potential points of discontinuation during drug development.
Conclusion
While the precise reasons for the discontinuation of this compound's development remain proprietary, a comparative analysis against successful LTRAs like Montelukast, Zafirlukast, and Pranlukast points to likely deficiencies in one or more critical areas. The development of a successful drug requires a delicate balance of high on-target potency, a clean safety profile, and favorable pharmacokinetic properties that allow for convenient and effective patient dosing. It is highly probable that this compound failed to meet the competitive benchmark set by other LTRAs in preclinical or early clinical assessments of efficacy, safety, or pharmacokinetics, leading to the strategic decision to halt its development.
References
A Comparative Analysis of the Pharmacokinetic Profiles of Ablukast and Other Leukotriene Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic properties of Ablukast and other prominent leukotriene receptor antagonists, namely Montelukast, Zafirlukast, and Pranlukast. Due to the discontinuation of this compound's development in 1996, publicly available, detailed pharmacokinetic data is limited.[1] This guide, therefore, focuses on the available data for the other three agents, providing a framework for understanding their comparative clinical pharmacology.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for Montelukast, Zafirlukast, and Pranlukast, offering a quantitative comparison of their absorption, distribution, metabolism, and excretion profiles.
| Pharmacokinetic Parameter | Montelukast | Zafirlukast | Pranlukast |
| Bioavailability (%) | ~64%[2][3] | Unknown, but reduced by ~40% with food[4][5] | >12.5%, increased with food and evening administration |
| Time to Peak Plasma Concentration (Tmax) (hours) | 3-4 | ~3 | 2-6 |
| Plasma Protein Binding (%) | >99% | >99% (predominantly albumin) | ~99% |
| Metabolism | Extensively hepatic via CYP3A4, 2C8, and 2C9 | Extensively hepatic via CYP2C9 | Primarily through glucuronic acid conjugation; some metabolism by CYP450 enzymes in vitro |
| Elimination Half-life (t½) (hours) | 2.7-5.5 | ~10 | 3-9 |
| Primary Route of Excretion | Almost exclusively via bile (fecal) | Mainly in feces; <10% in urine | Primarily fecal (unchanged drug) |
Experimental Protocols
The determination of the pharmacokinetic parameters listed above relies on robust and validated bioanalytical methods. The following section outlines the typical experimental protocols employed in clinical pharmacokinetic studies of these leukotriene antagonists.
Sample Collection and Preparation
In a typical clinical study, blood samples are collected from subjects at multiple time points following oral administration of the drug. Plasma is then separated from the blood samples for analysis. Sample preparation is a critical step to remove interfering substances and concentrate the analyte of interest. Common techniques include:
-
Protein Precipitation: This method involves adding a solvent like acetonitrile to the plasma sample to precipitate proteins, which are then removed by centrifugation.
-
Liquid-Liquid Extraction (LLE): This technique separates the drug from the plasma matrix by partitioning it into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively adsorb the drug from the plasma, which is then eluted with a suitable solvent.
Bioanalytical Methods
The concentration of the leukotriene antagonist in the processed plasma samples is typically determined using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
HPLC: This technique separates the drug from other components in the sample based on its physicochemical properties as it passes through a chromatographic column. The separated drug is then detected, often by UV or fluorescence detectors.
-
LC-MS/MS: This is a highly sensitive and specific method that couples the separation power of liquid chromatography with the precise detection capabilities of mass spectrometry. It allows for the accurate quantification of the drug even at very low concentrations in complex biological matrices like plasma.
Pharmacokinetic Analysis
Once the plasma concentration-time data are obtained, pharmacokinetic parameters are calculated using specialized software (e.g., NONMEM). The data is often fitted to a pharmacokinetic model, such as a one-compartment or two-compartment model, to describe the drug's absorption, distribution, and elimination phases.
Visualizations
Leukotriene Signaling Pathway
The following diagram illustrates the leukotriene signaling pathway and the mechanism of action of leukotriene receptor antagonists. These drugs competitively block the cysteinyl leukotriene receptor 1 (CysLT1), thereby inhibiting the pro-inflammatory effects of leukotrienes.
Caption: Leukotriene synthesis pathway and site of action for leukotriene receptor antagonists.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram outlines a typical workflow for a clinical pharmacokinetic study of a leukotriene antagonist.
Caption: A typical experimental workflow for a clinical pharmacokinetic study.
References
- 1. Impact of pharmacokinetics and pharmacogenetics on the efficacy of pranlukast in Japanese asthmatics | Semantic Scholar [semanticscholar.org]
- 2. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Population pharmacokinetics of pranlukast hydrate dry syrup in children with allergic rhinitis and bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of zafirlukast, a selective leukotriene antagonist in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Ablukast: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Ablukast is a critical component of laboratory safety and environmental responsibility. Although this compound, a leukotriene antagonist, was discontinued in Phase III clinical trials, its presence in research settings necessitates clear and safe disposal protocols.[1] This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with standard chemical waste management practices.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE), such as safety goggles, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood to minimize the risk of inhalation.
This compound Chemical and Physical Properties
Understanding the properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key data for this compound.
| Property | Value |
| Molecular Formula | C28H34O8 |
| Molar Mass | 498.572 g·mol−1[1] |
| Solubility | Soluble in DMSO[2] |
| Storage | Store at -20°C[2] |
| Appearance | Solid (assumed) |
Step-by-Step Disposal Procedure for this compound
The recommended primary method for the disposal of this compound is through a licensed hazardous waste disposal service. This ensures that the compound is managed in an environmentally responsible and compliant manner.
Step 1: Segregation and Labeling
-
Isolate waste this compound from other laboratory waste streams to prevent accidental mixing and reactions.
-
Place the waste in a dedicated, sealed, and clearly labeled container.
-
The label should prominently display "this compound Waste" and include any relevant hazard symbols as a precautionary measure.
Step 2: Preparing for Disposal
-
For solid this compound: If required by your institution's waste management guidelines, dissolve the solid waste in a suitable solvent, such as DMSO, within a designated chemical fume hood.[2]
-
For this compound solutions: Ensure the solution is in a sealed, leak-proof container.
-
Do not mix with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 3: Contacting a Licensed Waste Disposal Vendor
-
Engage a certified hazardous waste disposal company that has experience with pharmaceutical and chemical waste.
-
Provide the vendor with all available information on this compound, including its chemical name, CAS number (96566-25-5), and any known hazard information.
Step 4: Internal Laboratory and Institutional Procedures
-
Follow all internal laboratory and institutional protocols for chemical waste disposal.
-
This may include completing waste disposal forms, logging the disposal in a chemical inventory system, and arranging for pickup by the institution's EHS department.
Alternative Disposal (Not Recommended for Bulk Quantities)
For minute residual amounts, such as on contaminated labware, general guidelines for medication disposal can be considered, but only after consulting with your institution's EHS office. These methods are not suitable for bulk quantities of the chemical.
-
Deactivation (if applicable and protocols are available): Chemical deactivation may be a possibility, but specific validated protocols for this compound are not publicly available. Any such procedure would need to be developed and validated by qualified chemists.
-
Incineration: High-temperature incineration by a licensed facility is the most likely ultimate disposal method for this type of compound.
Experimental Protocols
Specific experimental protocols for the disposal of this compound are not available in the public domain due to its status as a discontinued investigational drug. The procedures outlined above are based on established best practices for the management of chemical and pharmaceutical waste in a laboratory setting. The "experimental" aspect of this process lies in the validated and certified procedures of the licensed waste disposal company, which are designed to ensure complete destruction and regulatory compliance.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, fostering a secure and compliant research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
